molecular formula C19H15NO2 B15573697 (E/Z)-DMU2139

(E/Z)-DMU2139

Cat. No.: B15573697
M. Wt: 289.3 g/mol
InChI Key: MPDPEUALCUWORP-RUDMXATFSA-N
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Description

(E/Z)-DMU2139 is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDPEUALCUWORP-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E/Z)-DMU2139: A Technical Guide to its Discovery, Synthesis, and Biological Activity as a Potent and Selective CYP1B1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-DMU2139, also known as 2,3',4,5'-Tetramethoxystilbene (TMS), has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide array of human tumors, making it a promising target for cancer therapy and chemoprevention. This document details the synthetic routes for its preparation, summarizes its biological activity with quantitative data, and outlines the key signaling pathways it modulates. Detailed experimental protocols for its synthesis and relevant biological assays are also provided to facilitate further research and development.

Discovery and Rationale

The discovery of this compound was the culmination of systematic research into the structure-activity relationships of various trans-stilbene (B89595) analogues.[1] The primary goal was to develop potent and selective inhibitors of CYP1B1, an enzyme implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapy.[2][3] Initial studies on resveratrol, a naturally occurring stilbenoid, paved the way for the synthesis of various methoxylated derivatives to enhance potency and selectivity.[4][5][6] A pivotal study detailed the design and synthesis of a series of trans-stilbene derivatives, which led to the identification of 2,3',4,5'-tetramethoxystilbene as a lead compound with potent and specific CYP1B1 inhibitory activity.[1] Subsequent characterization confirmed its high selectivity and competitive inhibition of CYP1B1, establishing it as a valuable pharmacological tool and a promising candidate for cancer chemoprevention.[1]

Synthesis of this compound

The synthesis of this compound (2,3',4,5'-Tetramethoxystilbene) is most commonly achieved through the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are reliable methods for forming the characteristic carbon-carbon double bond of the stilbene (B7821643) backbone.[1][4][5][6]

General Synthesis Workflow via Wittig Reaction

The Wittig reaction provides a versatile route to synthesize stilbene derivatives. The general workflow involves the preparation of a phosphonium (B103445) ylide from a benzyl (B1604629) halide, which then reacts with a substituted benzaldehyde (B42025) to yield the desired stilbene.

G cluster_synthesis Wittig Reaction Workflow start Starting Materials: 3,5-Dimethoxybenzyl bromide Triphenylphosphine 2,4-Dimethoxybenzaldehyde (B23906) step1 Step 1: Phosphonium Salt Formation (SN2 Reaction) start->step1 step2 Step 2: Ylide Formation (Deprotonation with strong base) step1->step2 step3 Step 3: Wittig Reaction (Reaction with Aldehyde) step2->step3 step4 Work-up and Purification (Extraction and Chromatography) step3->step4 product This compound (2,3',4,5'-Tetramethoxystilbene) step4->product

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol: Wittig Synthesis

Materials:

  • 3,5-Dimethoxybenzyl bromide

  • Triphenylphosphine

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • 2,4-Dimethoxybenzaldehyde

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Solvents for extraction (e.g., dichloromethane) and purification (e.g., hexane, ethyl acetate)

Procedure:

  • Phosphonium Ylide Preparation:

    • In a dry, inert atmosphere (e.g., under argon), dissolve benzyltriphenylphosphonium (B107652) chloride in anhydrous THF in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium) to the solution.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the ylide, often indicated by a color change.[7]

  • Wittig Reaction:

    • In a separate flask, dissolve 2,4-dimethoxybenzaldehyde in anhydrous THF.

    • Slowly add the benzaldehyde solution to the ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to yield pure this compound.[1]

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of CYP1B1. Its biological activity has been characterized through various in vitro assays.

In Vitro Inhibitory Activity against Cytochrome P450 Isoforms

The inhibitory potency and selectivity of this compound against major CYP1 isoforms are summarized below.

EnzymeIC50 (nM)K_i_ (nM)Selectivity vs. CYP1B1Reference(s)
CYP1B1 4 - 63-[1][8]
CYP1A1 300N/A~50-fold[1]
CYP1A2 >10,000N/A>1667-fold[1]

N/A: Not available

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of DMU2139 and related compounds have been evaluated in various cancer cell lines. For instance, the related compound DMU-214 (3′-hydroxy-3,4,5,4′-tetramethoxystilbene) has shown cytotoxic activity in tongue cancer cell lines.

Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
CAL-27 (Tongue)DMU-214~0.5 - 124 - 72[9]
SCC-25 (Tongue)DMU-214~5 - 1024 - 72[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the potent and selective inhibition of CYP1B1.[1] This inhibition has significant downstream effects on cancer cells, primarily by preventing the metabolic activation of procarcinogens and inducing apoptosis.

G cluster_pathway Mechanism of Action of this compound DMU2139 This compound CYP1B1 CYP1B1 Enzyme DMU2139->CYP1B1 Inhibits Apoptosis Induction of Apoptosis CYP1B1->Apoptosis Inhibition leads to Procarcinogens Procarcinogens Carcinogens Carcinogenic Metabolites Procarcinogens->Carcinogens Metabolic Activation by CYP1B1 DNA_Damage DNA Damage & Mutagenesis Carcinogens->DNA_Damage Cancer Cancer Progression DNA_Damage->Cancer

Caption: Proposed mechanism of the anticancer activity of this compound through CYP1B1 inhibition.

By inhibiting CYP1B1, this compound prevents the conversion of procarcinogenic compounds into their active, DNA-damaging forms.[4] This action is a key component of its chemopreventive potential. Furthermore, the inhibition of CYP1B1 in cancer cells that overexpress this enzyme can lead to the induction of apoptosis through the intrinsic pathway.[4]

Experimental Protocols for Biological Evaluation

Recombinant Human CYP1B1 Inhibition Assay (EROD Assay)

This assay is widely used to determine the inhibitory activity of compounds against CYP1B1.

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin (B15458) (EROD), a fluorogenic substrate, by recombinant human CYP1B1, which results in the formation of the fluorescent product resorufin (B1680543). The inhibitory effect of the test compound is quantified by the reduction in resorufin formation.

Materials:

  • Recombinant human CYP1B1 enzyme

  • Potassium phosphate (B84403) buffer

  • NADPH regenerating system

  • 7-Ethoxyresorufin (EROD)

  • This compound (test compound)

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, recombinant human CYP1B1, and varying concentrations of this compound (or a vehicle control).

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the reaction by adding 7-ethoxyresorufin.

  • After a brief incubation, start the enzymatic reaction by adding NADPH.

  • Monitor the formation of resorufin over time by measuring the increase in fluorescence at an excitation wavelength of approximately 530 nm and an emission wavelength of around 590 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Preclinical Development Workflow

The evaluation of novel stilbene derivatives like this compound as potential anticancer agents typically follows a structured preclinical workflow.

G cluster_workflow Preclinical Workflow for Stilbene-Based Anticancer Agents discovery Lead Discovery & Optimization (SAR Studies) in_vitro In Vitro Evaluation - Enzymatic Assays (CYP Inhibition) - Cell-Based Assays (Cytotoxicity, Apoptosis) discovery->in_vitro in_vivo In Vivo Efficacy (Xenograft Models) in_vitro->in_vivo adme_tox ADME/Tox Studies (Pharmacokinetics, Safety) in_vivo->adme_tox clinical IND-Enabling Studies & Clinical Trials adme_tox->clinical

Caption: A typical preclinical development workflow for stilbene-based anticancer drug candidates.

This workflow progresses from initial lead discovery and optimization based on structure-activity relationships to comprehensive in vitro and in vivo evaluations, culminating in the necessary studies to support an Investigational New Drug (IND) application for clinical trials.[4]

Conclusion

This compound (2,3',4,5'-Tetramethoxystilbene) is a well-characterized, potent, and selective inhibitor of CYP1B1 with demonstrated anticancer potential. Its discovery through rational drug design based on the stilbene scaffold highlights a successful strategy for targeting enzymes involved in cancer progression. The synthetic routes are well-established, and its mechanism of action through CYP1B1 inhibition is supported by robust data. This technical guide provides a solid foundation for researchers to further explore the therapeutic applications of this compound and to design novel analogs with improved pharmacological properties. Further preclinical and clinical investigations are warranted to fully elucidate its potential as a valuable agent in the fight against cancer.

References

In-Depth Technical Guide to (E/Z)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one (DMU2139)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic chalcone (B49325), (E/Z)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, commonly referred to as DMU2139. It is a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance. This document details its chemical identity, a representative synthesis protocol, key biological data, and the relevant signaling pathways. Experimental methodologies for crucial assays are also provided to facilitate further research and development.

Chemical Identity

  • IUPAC Name: (E/Z)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one

  • Common Name: DMU2139

  • CAS Number: 1821143-80-9

  • Molecular Formula: C₁₉H₁₅NO₂

  • Structure:

    (Note: A 2D chemical structure image would be placed here in a full document.)

Biological Activity and Quantitative Data

DMU2139 is a highly potent and selective inhibitor of the human CYP1B1 enzyme. Its inhibitory activity has been characterized in various in vitro assays.

Parameter Value Notes
CYP1B1 IC₅₀ 9 nMHalf-maximal inhibitory concentration against recombinant human CYP1B1.
CYP1A1 IC₅₀ 795 nMDemonstrates 88-fold selectivity for CYP1B1 over CYP1A1.[1]
CYP1A2 Selectivity >133-foldShows high selectivity over CYP1A2.[1]
Effect on Cisplatin (B142131) EC₅₀ Reverses from 61 µM to 8.3 µMIn CYP1B1-expressing cells, DMU2139 restores cisplatin sensitivity to levels comparable to cells without CYP1B1 (8.7 µM).[1]

Experimental Protocols

Synthesis of (E/Z)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one (DMU2139)

This protocol describes a general method for the synthesis of chalcones via a Claisen-Schmidt condensation.

Materials:

Procedure:

  • Dissolve equimolar amounts of 2-acetyl-6-methoxynaphthalene and pyridine-3-carboxaldehyde in ethanol in a reaction vessel.

  • While stirring the solution at room temperature, add the aqueous NaOH solution dropwise to catalyze the condensation reaction.

  • Continue stirring the reaction mixture for a specified time (typically several hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water to remove excess base.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the final product.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

In Vitro CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase Assay)

This assay determines the inhibitory potential of DMU2139 on CYP1B1 activity.

Materials:

  • Recombinant human CYP1B1 enzyme

  • NADPH regenerating system (or NADPH)

  • 7-Ethoxyresorufin (substrate)

  • Resorufin (standard)

  • DMU2139 (test compound)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, the NADPH regenerating system, and the recombinant CYP1B1 enzyme.

  • Add varying concentrations of DMU2139 to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, 7-ethoxyresorufin.

  • Monitor the formation of the fluorescent product, resorufin, over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Calculate the rate of reaction for each concentration of DMU2139.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of DMU2139 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a cisplatin-resistant line overexpressing CYP1B1)

  • Cell culture medium and supplements

  • DMU2139

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of DMU2139. Include untreated and vehicle-treated controls.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value if applicable.

Signaling Pathways and Mechanisms of Action

DMU2139's primary mechanism of action is the direct inhibition of CYP1B1's catalytic activity. CYP1B1 is involved in several signaling pathways that are relevant to cancer biology.

CYP1B1-Mediated Carcinogen Activation and Drug Resistance

CYP1B1 can metabolize pro-carcinogens into their active forms and is also known to metabolize and inactivate certain chemotherapeutic drugs, contributing to drug resistance. By inhibiting CYP1B1, DMU2139 can prevent the activation of carcinogens and sensitize cancer cells to chemotherapy.

CYP1B1_Action Procarcinogen Pro-carcinogen CYP1B1 CYP1B1 Procarcinogen->CYP1B1 Chemotherapy Chemotherapeutic Drug Chemotherapy->CYP1B1 ActiveCarcinogen Active Carcinogen CYP1B1->ActiveCarcinogen Metabolism InactiveMetabolite Inactive Metabolite CYP1B1->InactiveMetabolite Metabolism DMU2139 DMU2139 DMU2139->CYP1B1 Inhibition

Caption: DMU2139 inhibits CYP1B1, blocking pro-carcinogen activation and chemotherapy inactivation.

Involvement of CYP1B1 in Signaling Pathways

CYP1B1 expression and activity are integrated into complex cellular signaling networks, including pathways regulated by inflammatory cytokines and those involved in cell proliferation and survival.

CYP1B1_Signaling cluster_upregulation CYP1B1 Upregulation cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines p38 MAPK p38 MAPK Pathway Inflammatory Cytokines->p38 MAPK CYP1B1_exp CYP1B1 Expression p38 MAPK->CYP1B1_exp CYP1B1_act CYP1B1 Activity CYP1B1_exp->CYP1B1_act Wnt_Beta_Catenin Wnt/β-catenin Signaling CYP1B1_act->Wnt_Beta_Catenin Cell_Proliferation Cell Proliferation & Survival Wnt_Beta_Catenin->Cell_Proliferation DMU2139 DMU2139 DMU2139->CYP1B1_act Inhibition

Caption: Overview of CYP1B1 regulation and its role in pro-proliferative signaling pathways.

References

(E/Z)-DMU2139 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (E/Z)-DMU2139

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small molecule inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the progression of various cancers and the development of resistance to chemotherapeutic agents. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The primary mechanism of this compound involves the direct inhibition of CYP1B1's catalytic activity, which has significant implications for overcoming resistance to platinum-based chemotherapies like cisplatin (B142131).

Core Mechanism of Action

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. While having a role in the metabolism of endogenous compounds like steroids, it is notably overexpressed in a wide array of human tumors, including breast, prostate, and colon cancers, while having low to negligible expression in corresponding healthy tissues.[1] This differential expression makes CYP1B1 an attractive target for anticancer therapies.[1][2]

In the context of oncology, CYP1B1 is known to metabolize procarcinogens into their active, carcinogenic forms.[2][3] Furthermore, elevated CYP1B1 expression in tumor cells has been demonstrated to decrease their sensitivity to the cytotoxic effects of chemotherapeutic drugs such as cisplatin.[3] The presence of CYP1B1 can contribute to chemoresistance, thereby limiting the efficacy of treatment.[3]

This compound functions by selectively binding to the CYP1B1 enzyme and inhibiting its metabolic activity.[2][4] By blocking the function of CYP1B1, this compound can prevent the metabolic activation of procarcinogens and, critically, re-sensitize resistant cancer cells to chemotherapeutic agents. Co-administration of a potent CYP1B1 inhibitor like this compound with cisplatin can overcome CYP1B1-mediated resistance, restoring the cytotoxic efficacy of the chemotherapy drug.[3]

G cluster_cell CYP1B1-Overexpressing Cancer Cell Cisplatin Cisplatin CYP1B1 CYP1B1 (Enzyme) Cisplatin->CYP1B1 Metabolized by DNA_Damage DNA Damage & Apoptosis Cisplatin->DNA_Damage Induces Inactive_Cisplatin Inactive Metabolites CYP1B1->Inactive_Cisplatin Resistance Chemoresistance Inactive_Cisplatin->Resistance DMU2139 This compound DMU2139->CYP1B1 Inhibits G start Start prep_comp Prepare Serial Dilutions of this compound start->prep_comp plate Plate Enzyme, NADPH, and Inhibitor in 384-well Plate prep_comp->plate pre_incubate Pre-incubate 10 min @ 37°C plate->pre_incubate add_sub Add Fluorogenic Substrate pre_incubate->add_sub incubate Incubate 30 min @ 37°C add_sub->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed CYP1B1+ and Control Cells in 96-well Plates adhere Incubate Overnight for Adherence seed->adhere treat Treat with Concentration Matrix: - Cisplatin alone - DMU2139 alone - Combination adhere->treat incubate Incubate for 72 hours treat->incubate add_mts Add MTS/MTT Reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Measure Absorbance incubate_mts->read analyze Calculate Cell Viability & Compare IC50 Values read->analyze

References

(E/Z)-DMU2139: A Technical Guide to a Potent CYP1B1 Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-DMU2139 has been identified as a potent and highly selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the progression of various cancers and other diseases. This technical guide provides a comprehensive overview of DMU2139, focusing on its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation. While the specific biological activities of the individual E and Z isomers of DMU2139 have not been explicitly detailed in the available literature, this document synthesizes the existing data on DMU2139, which is presumed to be predominantly the more stable (E)-isomer based on common synthetic routes for chalcones.

Core Compound Data

DMU2139, a heterocyclic chalcone, demonstrates significant inhibitory activity against CYP1B1.[1] The following tables summarize the key quantitative data reported for this compound.

Table 1: Chemical and Physical Properties of DMU2139

PropertyValue
Chemical Name 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one
Molecular Formula C₁₉H₁₅NO₂
Molecular Weight 289.33 g/mol
CAS Number 104890-70-2

Table 2: In Vitro Inhibitory Activity of DMU2139 against Cytochrome P450 Isoforms

Target EnzymeIC₅₀ (nM)Selectivity over CYP1A1Selectivity over CYP1A2
CYP1B1 988-fold133-fold
CYP1A1 795--
CYP1A2 1200--

Mechanism of Action and Signaling Pathways

DMU2139 exerts its biological effects primarily through the potent and selective inhibition of CYP1B1.[1] CYP1B1 is a member of the cytochrome P450 superfamily of enzymes and is involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones.

The Role of CYP1B1 in Disease

CYP1B1 is overexpressed in a variety of tumors, including breast, prostate, colon, and ovarian cancers, while its expression in corresponding healthy tissues is low. This differential expression makes CYP1B1 an attractive target for cancer therapy. The enzyme's role in carcinogenesis is multifaceted:

  • Activation of Procarcinogens: CYP1B1 metabolizes environmental procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into their carcinogenic forms, which can then bind to DNA and initiate tumor formation.

  • Hormone Metabolism: CYP1B1 is involved in the metabolism of estrogens, producing metabolites that can have genotoxic effects and contribute to the development of hormone-dependent cancers.

  • Drug Resistance: Overexpression of CYP1B1 has been linked to resistance to certain chemotherapeutic drugs.

Key Signaling Pathways

The primary signaling pathway regulating the expression of CYP1B1 is the Aryl Hydrocarbon Receptor (AhR) signaling pathway .

CYP1B1_Signaling_Pathway CYP1B1 Regulation and Downstream Effects cluster_regulation CYP1B1 Gene Regulation cluster_function CYP1B1 Enzymatic Function cluster_inhibition Inhibition by DMU2139 AhR_Ligand Aryl Hydrocarbon Ligand (e.g., PAHs) AhR Aryl Hydrocarbon Receptor (AhR) AhR_Ligand->AhR Binds and activates ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to CYP1B1_Gene CYP1B1 Gene XRE->CYP1B1_Gene Induces transcription CYP1B1_Protein CYP1B1 Enzyme CYP1B1_Gene->CYP1B1_Protein Translates to Carcinogens Carcinogenic Metabolites CYP1B1_Protein->Carcinogens Genotoxic_Metabolites Genotoxic Estrogen Metabolites CYP1B1_Protein->Genotoxic_Metabolites Procarcinogens Procarcinogens (e.g., PAHs) Procarcinogens->CYP1B1_Protein Metabolized by Estrogens Estrogens Estrogens->CYP1B1_Protein Metabolized by DMU2139 This compound DMU2139->CYP1B1_Protein Inhibits

Caption: CYP1B1 signaling pathway and inhibition by DMU2139.

Potential Research Areas and Therapeutic Applications

The high potency and selectivity of DMU2139 for CYP1B1 open up several promising avenues for research and therapeutic development.

  • Oncology:

    • Overcoming Chemotherapy Resistance: DMU2139 has been shown to reverse cisplatin (B142131) resistance in cells overexpressing CYP1B1.[1] Further research could explore its potential to sensitize tumors to other chemotherapeutic agents.

    • Combination Therapy: Investigating the synergistic effects of DMU2139 with standard-of-care cancer treatments.

    • Monotherapy in CYP1B1-dependent tumors: Exploring the efficacy of DMU2139 as a standalone treatment in cancers where CYP1B1 activity is a key driver of proliferation.

  • Glaucoma: CYP1B1 mutations are associated with primary congenital glaucoma. Research into the role of CYP1B1 inhibitors like DMU2139 in modulating intraocular pressure could be a valuable area of investigation.

  • Metabolic Disorders: Emerging evidence suggests a role for CYP1B1 in metabolic diseases. The effects of DMU2139 on metabolic pathways could be a novel research direction.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of this compound.

Fluorometric CYP1B1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of DMU2139 against recombinant human CYP1B1.

Materials:

  • Recombinant human CYP1B1 enzyme

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • 7-Ethoxyresorufin (EROD) substrate

  • Resorufin (B1680543) (for standard curve)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In each well of the microplate, add the potassium phosphate buffer, NADPH regenerating system, and the diluted this compound.

  • Enzyme Addition: Add the recombinant human CYP1B1 enzyme to each well, except for the negative control wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the EROD substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Generate a resorufin standard curve to quantify the amount of product formed.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

CYP1B1_Inhibition_Assay_Workflow CYP1B1 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, NADPH, EROD, DMU2139 dilutions) Start->Prepare_Reagents Plate_Setup Add Buffer, NADPH, and DMU2139 to 96-well plate Prepare_Reagents->Plate_Setup Add_Enzyme Add Recombinant CYP1B1 Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C for 10 minutes Add_Enzyme->Pre_incubation Initiate_Reaction Add EROD Substrate Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Measure_Fluorescence Measure Resorufin Fluorescence (Ex: 530nm, Em: 590nm) Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the fluorometric CYP1B1 inhibition assay.

Cisplatin Cytotoxicity Assay in HEK293 Cells

This assay evaluates the ability of DMU2139 to reverse cisplatin resistance in a cell-based model.

Materials:

  • HEK293 cells (and a stable cell line overexpressing CYP1B1)

  • Cell culture medium (e.g., DMEM) with supplements

  • Cisplatin

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well clear microplates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed HEK293 cells (both wild-type and CYP1B1-overexpressing) in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of cisplatin in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the EC₅₀ of cisplatin in the presence and absence of DMU2139 to assess the reversal of resistance.

Cytotoxicity_Assay_Workflow Cisplatin Cytotoxicity Assay Workflow Start Start Seed_Cells Seed HEK293 and HEK293-CYP1B1 cells in 96-well plates Start->Seed_Cells Cell_Attachment Allow cells to attach overnight Seed_Cells->Cell_Attachment Treatment Treat with Cisplatin +/- DMU2139 Cell_Attachment->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Add_Viability_Reagent Add Cell Viability Reagent (e.g., MTT) Incubation->Add_Viability_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Viability_Reagent->Measure_Signal Data_Analysis Calculate % Cell Viability and Determine EC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cisplatin cytotoxicity assay.

Conclusion

This compound is a promising lead compound for the development of novel therapeutics targeting CYP1B1. Its high potency and selectivity warrant further investigation into its efficacy in various disease models. A critical next step in the research and development of this compound will be the separation and independent characterization of its E and Z isomers to fully elucidate their respective pharmacological profiles. The experimental protocols and potential research areas outlined in this guide provide a solid framework for advancing our understanding and application of this potent CYP1B1 inhibitor.

References

Preliminary Data and Findings on (E/Z)-DMU2139: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preliminary data, experimental protocols, and associated signaling pathways for the compound designated (E/Z)-DMU2139, no specific information is publicly available at this time.

Searches for "this compound" and variations of this name, as well as broader searches for novel NMDA receptor modulators, did not yield any specific preclinical or clinical data, published research, or conference presentations associated with this particular compound.

The initial search did suggest a potential association with compounds designed to modulate the N-methyl-D-aspartate (NMDA) receptor. The patent literature contains information on various compounds that adjust NMDA receptor activity for the potential treatment of central nervous system diseases such as depression, anxiety, and neurodegenerative disorders. These documents describe the general role of NMDA receptors in synaptic plasticity, learning, memory, and excitotoxicity. However, they do not contain specific data or experimental details for a compound identified as this compound.

Further investigation into the broader field of novel NMDA receptor modulators reveals a significant amount of ongoing research. The scientific community is actively exploring various strategies, including the development of subunit-selective agents and allosteric modulators, to target the NMDA receptor for therapeutic benefit in a range of neurological and psychiatric conditions. This body of literature provides a general context for the potential mechanism of action of a compound like this compound, but it does not offer any specific preliminary findings.

Without any publicly accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for this compound.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific literature, patent filings, and presentations from relevant pharmaceutical and biotechnology companies for any future disclosures of information.

(E/Z)-DMU2139: A Theoretical and Computational Whitepaper on a Potent and Selective CYP1B1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-DMU2139 has emerged as a compound of significant interest in the field of oncology and drug development due to its potent and highly selective inhibition of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme that is overexpressed in a wide range of human tumors and is implicated in both the activation of pro-carcinogens and the development of resistance to various anticancer drugs. The ability to selectively inhibit CYP1B1 without significantly affecting other CYP isoforms presents a promising therapeutic strategy to enhance the efficacy of existing cancer therapies and overcome drug resistance. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, including its synthesis, biological activity, and in-silico analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DMU2139, primarily focusing on the more stable and active (E)-isomer.

Compound IUPAC Name CAS Number Molecular Formula Molecular Weight
(E)-DMU2139 (6j)(E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one1821143-80-9C19H15NO2289.33 g/mol

Table 1: Physicochemical Properties of (E)-DMU2139

Enzyme IC50 (nM) Selectivity vs. CYP1B1
CYP1B19-
CYP1A179588-fold
CYP1A2>1000>111-fold
CYP2C9>1000>111-fold
CYP2C19>1000>111-fold
CYP2D6>1000>111-fold
CYP3A4>1000>111-fold

Table 2: In Vitro Inhibitory Activity of (E)-DMU2139 against Human CYP450 Isoforms.[1]

Experimental Protocols

Synthesis of (E)-DMU2139 (Pyridylchalcone 6j)

The synthesis of (E)-DMU2139 is achieved through a Claisen-Schmidt condensation reaction.[1]

Materials:

  • 6-methoxy-2-acetonaphthone

  • Pyridine-3-carbaldehyde

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • A solution of 6-methoxy-2-acetonaphthone (1 equivalent) and pyridine-3-carbaldehyde (1.2 equivalents) in ethanol is prepared.

  • To this stirred solution, an aqueous solution of NaOH (2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours, during which a precipitate is formed.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction mixture is then poured into ice-cold water and acidified with dilute HCl to a pH of ~6-7.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield (E)-DMU2139 as a solid.

In Vitro CYP450 Inhibition Assay

The inhibitory activity of DMU2139 against various human CYP450 isoforms is determined using a fluorometric assay with recombinant human CYP450 enzymes (Sacchrosomes™).[1]

Materials:

  • Recombinant human CYP1B1, CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4

  • Specific fluorogenic substrates for each CYP isoform (e.g., 7-ethoxyresorufin (B15458) for CYP1A1 and CYP1B1)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • (E)-DMU2139 dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • A reaction mixture containing the recombinant CYP enzyme, potassium phosphate buffer, and the specific fluorogenic substrate is prepared in the wells of a 96-well plate.

  • (E)-DMU2139 is added to the wells at various concentrations. A control with solvent only is also included.

  • The plate is pre-incubated at 37°C for 10 minutes.

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • The fluorescence is measured at appropriate excitation and emission wavelengths at regular intervals for a specified period.

  • The rate of substrate metabolism is determined from the linear range of the fluorescence versus time plot.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Theoretical and Computational Studies

(E/Z) Isomerism and Stability

Chalcones, including DMU2139, can exist as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond in the α,β-unsaturated ketone moiety. The (E)-isomer is generally found to be thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the aromatic rings. Computational studies on various chalcone (B49325) derivatives have shown that the energy difference between the two isomers can be minimal, suggesting the possibility of the existence of the (Z)-isomer under certain conditions. However, in the case of DMU2139, the synthesized and biologically evaluated form is the (E)-isomer.

Molecular Docking Studies

To understand the molecular basis for the potent and selective inhibition of CYP1B1 by (E)-DMU2139, molecular docking simulations are employed. These studies help to predict the binding mode and interactions of the inhibitor within the active site of the enzyme.

Computational Methodology:

  • Protein Preparation: The 3D crystal structure of human CYP1B1 is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of (E)-DMU2139 is built and optimized using a molecular modeling software. Partial charges are assigned to the atoms.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Analysis: The resulting docked poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the inhibitor and the amino acid residues of the enzyme's active site.

Predicted Binding Mode of (E)-DMU2139 with CYP1B1: Molecular docking studies suggest that the methoxynaphthalene group of (E)-DMU2139 occupies a hydrophobic pocket within the active site of CYP1B1. The pyridine (B92270) ring is predicted to form hydrogen bonds with key amino acid residues, such as serine or asparagine, which contributes to the high binding affinity. The selectivity of DMU2139 for CYP1B1 over other CYP isoforms is attributed to the specific shape and amino acid composition of the CYP1B1 active site, which provides a more complementary fit for the inhibitor.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (E)-DMU2139 cluster_bioassay Biological Evaluation cluster_computational Computational Analysis start 6-methoxy-2-acetonaphthone + Pyridine-3-carbaldehyde reaction Claisen-Schmidt Condensation (NaOH, Ethanol) start->reaction purification Purification (Recrystallization) reaction->purification product (E)-DMU2139 purification->product inhibition_assay In Vitro CYP450 Inhibition Assay product->inhibition_assay docking Molecular Docking with CYP1B1 product->docking data_analysis IC50 Determination inhibition_assay->data_analysis selectivity Selectivity Profile data_analysis->selectivity binding_analysis Binding Mode Analysis docking->binding_analysis

Caption: Experimental and computational workflow for the study of (E)-DMU2139.

cyp1b1_signaling_pathway cluster_procarcinogen Pro-carcinogen Activation cluster_drug_resistance Drug Resistance Procarcinogen Pro-carcinogens (e.g., PAHs) CYP1B1_activation CYP1B1 Procarcinogen->CYP1B1_activation Carcinogen Carcinogenic Metabolites CYP1B1_activation->Carcinogen DNA_adducts DNA Adducts Carcinogen->DNA_adducts Cancer Cancer Initiation DNA_adducts->Cancer Anticancer_drug Anticancer Drugs (e.g., Docetaxel) CYP1B1_inactivation CYP1B1 Anticancer_drug->CYP1B1_inactivation Inactive_metabolite Inactive Metabolites CYP1B1_inactivation->Inactive_metabolite Reduced_efficacy Reduced Drug Efficacy Inactive_metabolite->Reduced_efficacy DMU2139 (E)-DMU2139 DMU2139->CYP1B1_activation Inhibition DMU2139->CYP1B1_inactivation Inhibition

Caption: Role of CYP1B1 in cancer and the inhibitory action of (E)-DMU2139.

Conclusion

(E)-DMU2139 is a potent and highly selective inhibitor of CYP1B1, an enzyme critically involved in cancer progression and drug resistance. The theoretical and computational studies, including molecular docking, provide valuable insights into its mechanism of action and the structural basis for its selectivity. The detailed experimental protocols for its synthesis and biological evaluation serve as a foundation for further research and development of this promising therapeutic agent. Future studies may focus on a more in-depth computational analysis of the (Z)-isomer and the use of molecular dynamics simulations to further elucidate the dynamic interactions between DMU2139 and the CYP1B1 enzyme. Such studies will be instrumental in the rational design of next-generation CYP1B1 inhibitors with enhanced therapeutic profiles.

References

An In-depth Technical Guide to (E/Z)-DMU2139: A Potent and Selective CYP1B1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to the novel compound (E/Z)-DMU2139. This molecule has been identified as a potent and highly selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme, a key target in cancer therapy due to its role in pro-carcinogen activation and drug resistance.

Core Compound Information

This compound, a heterocyclic chalcone, demonstrates significant potential for further investigation in oncological research. Its fundamental characteristics are summarized below.

PropertyValue
Formal Name 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one
CAS Number 104890-70-2
Molecular Formula C₁₉H₁₅NO₂
Formula Weight 289.3 g/mol
Physical Form Solid

Quantitative Biological Data

DMU2139 exhibits potent and selective inhibitory activity against human CYP1B1. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) against a panel of cytochrome P450 enzymes. The data highlights the compound's remarkable selectivity for CYP1B1 over other isoforms, which is a critical attribute for minimizing off-target effects in therapeutic applications.

EnzymeIC₅₀ (nM)Fold Selectivity vs. CYP1A1Fold Selectivity vs. CYP1A2
CYP1B1 988-fold133-fold
CYP1A1 795--
CYP1A2 1200--
CYP3A4 10600--
CYP2D6 5000--

Data sourced from studies on recombinant human CYP enzymes.

Mechanism of Action and Therapeutic Potential

CYP1B1 is overexpressed in a wide range of human tumors and is implicated in the metabolic activation of pro-carcinogens and the development of resistance to chemotherapeutic agents, such as cisplatin (B142131). DMU2139, by selectively inhibiting CYP1B1, can potentially abrogate these effects. A key finding is that DMU2139 enhances cisplatin-induced cell death in cancer cells that overexpress CYP1B1, effectively reversing cisplatin resistance.

The proposed mechanism involves the inhibition of CYP1B1-mediated detoxification or alteration of signaling pathways that contribute to cell survival and drug resistance.

CYP1B1_Inhibition_Pathway cluster_cell Cancer Cell Procarcinogen Pro-carcinogen CYP1B1 CYP1B1 Enzyme Procarcinogen->CYP1B1 Metabolic Activation Carcinogen Carcinogen Cell_Survival Cell Survival & Cisplatin Resistance Carcinogen->Cell_Survival Cisplatin Cisplatin Cisplatin->CYP1B1 Metabolism DNA_Damage DNA Damage & Apoptosis Cisplatin->DNA_Damage Inactive_Cisplatin Inactive Metabolite Inactive_Cisplatin->Cell_Survival DMU2139 DMU2139 DMU2139->CYP1B1 Inhibition CYP1B1->Carcinogen CYP1B1->Inactive_Cisplatin

CYP1B1 inhibition by DMU2139 enhances cisplatin efficacy.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of DMU2139 and the key biological assays used for its characterization.

The synthesis of DMU2139 is achieved via a Claisen-Schmidt condensation reaction between 2-acetyl-6-methoxynaphthalene (B28280) and 3-pyridinecarboxaldehyde (B140518).

Materials:

Procedure:

  • Dissolve 2-acetyl-6-methoxynaphthalene (1.0 mmol) and 3-pyridinecarboxaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the 10% aqueous NaOH solution (2 mL) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis_Workflow Reactants 2-acetyl-6-methoxynaphthalene + 3-pyridinecarboxaldehyde Reaction Claisen-Schmidt Condensation (Room Temp, 4-6h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Base 10% NaOH (aq) Base->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

The inhibitory activity of DMU2139 against CYP1B1 is determined using a fluorometric assay that measures the O-deethylation of 7-ethoxyresorufin (B15458) (EROD).

Materials:

  • Recombinant human CYP1B1 enzyme

  • 7-ethoxyresorufin (substrate)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • DMU2139

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a series of dilutions of DMU2139 in the assay buffer.

  • In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the DMU2139 dilutions.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the 7-ethoxyresorufin substrate.

  • Monitor the fluorescence intensity over time using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Calculate the rate of resorufin (B1680543) formation for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay assesses the ability of DMU2139 to sensitize cisplatin-resistant cancer cells to the cytotoxic effects of cisplatin.

Materials:

  • CYP1B1-overexpressing cisplatin-resistant human cancer cell line (e.g., HEK293-CYP1B1)

  • Parental (non-resistant) cell line

  • Cell culture medium

  • Cisplatin

  • DMU2139

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Absorbance microplate reader

Procedure:

  • Seed both parental and cisplatin-resistant cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of cisplatin, both in the presence and absence of a fixed, non-toxic concentration of DMU2139.

  • Incubate the cells for 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ of cisplatin under each condition. A significant decrease in the cisplatin IC₅₀ in the presence of DMU2139 indicates the reversal of resistance.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plates Treatment Treat with Cisplatin +/- DMU2139 Cell_Seeding->Treatment Incubation_72h Incubate for 72h Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

Workflow for the MTT-based cisplatin resistance reversal assay.

Conclusion

This compound is a promising preclinical candidate that exhibits high potency and selectivity for CYP1B1. Its ability to reverse cisplatin resistance in CYP1B1-overexpressing cells warrants further investigation as a potential adjuvant in cancer chemotherapy. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of DMU2139 and similar compounds.

Methodological & Application

Application Notes and Protocols for (E/Z)-DMU2139 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-DMU2139 is a potent and highly specific inhibitor of Cytochrome P450 1B1 (CYP1B1), a key enzyme implicated in the progression and chemoresistance of various cancers. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range (4-9 nM), DMU2139 presents a promising therapeutic agent for targeted cancer therapy. These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and detailed protocols for utilizing this compound in an oncology research setting.

CYP1B1 is an extrahepatic enzyme that is frequently overexpressed in a wide array of tumor types, including breast, prostate, colorectal, and lung cancers, while exhibiting minimal expression in corresponding healthy tissues. This differential expression pattern makes CYP1B1 an attractive target for cancer-specific therapies. The enzyme's role in carcinogenesis is multifaceted; it is involved in the metabolic activation of procarcinogens and has been linked to the development of resistance to conventional chemotherapeutic agents.

Inhibition of CYP1B1 by this compound offers a strategic approach to not only directly impede tumor-promoting pathways but also to potentially re-sensitize resistant tumors to standard chemotherapy regimens. Preclinical evidence has demonstrated that DMU2139 can effectively overcome cisplatin (B142131) resistance in cancer cells that overexpress CYP1B1. This suggests a synergistic potential for combination therapies.

This document serves as a practical guide for researchers investigating the therapeutic potential of this compound. It includes a summary of its mechanism of action, its effects on key signaling pathways, and detailed protocols for essential in vitro experiments to evaluate its efficacy and mechanism of action in cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the specific inhibition of CYP1B1. The downstream consequences of this inhibition are the modulation of key signaling pathways that are critical for tumor growth, proliferation, and metastasis.

CYP1B1-Mediated Carcinogenesis:

CYP1B1 metabolizes various endogenous and exogenous compounds, including procarcinogens, leading to their activation into carcinogenic metabolites. These metabolites can form DNA adducts, resulting in genetic mutations that drive tumorigenesis. By inhibiting CYP1B1, this compound blocks this activation step, thereby mitigating the carcinogenic effects of these compounds.

Downstream Signaling Pathways:

Recent research has elucidated that the effects of CYP1B1 extend beyond metabolic activation and influence intracellular signaling cascades. The inhibition of CYP1B1 by this compound has been shown to impact the following pathways:

  • Wnt/β-catenin Signaling: CYP1B1 activity has been linked to the upregulation of the Wnt/β-catenin pathway, a critical signaling cascade in embryonic development and cancer. Overexpression of CYP1B1 can lead to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting cell proliferation and survival. This compound, by inhibiting CYP1B1, is expected to downregulate this pathway.

  • uPA-uPAR Signaling: The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system plays a crucial role in cancer cell invasion and metastasis. CYP1B1 has been demonstrated to promote the expression of components of the uPA-uPAR system through the transcription factor Sp1. Inhibition of CYP1B1 by this compound is anticipated to disrupt this signaling axis, thereby reducing the metastatic potential of cancer cells.

The following diagram illustrates the proposed mechanism of action of this compound:

DMU2139_Mechanism cluster_DMU2139 DMU2139 Action cluster_Cell Cancer Cell DMU2139 This compound CYP1B1 CYP1B1 DMU2139->CYP1B1 Inhibits Carcinogens Carcinogenic Metabolites CYP1B1->Carcinogens Activates Sp1 Sp1 CYP1B1->Sp1 Activates Procarcinogens Procarcinogens Procarcinogens->CYP1B1 Metabolized by DNA_Damage DNA Damage & Mutations Carcinogens->DNA_Damage Tumorigenesis Tumorigenesis DNA_Damage->Tumorigenesis Wnt_beta_catenin Wnt/β-catenin Pathway Sp1->Wnt_beta_catenin Upregulates uPA_uPAR uPA-uPAR Pathway Sp1->uPA_uPAR Upregulates Proliferation Cell Proliferation & Survival Wnt_beta_catenin->Proliferation Metastasis Invasion & Metastasis uPA_uPAR->Metastasis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of DMU2139 incubate_overnight->prepare_compound treat_cells Treat cells with DMU2139 prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end CYP1B1_Inhibition_Assay start Start prepare_reagents Prepare DMU2139 dilutions and reaction mix start->prepare_reagents add_inhibitor Add DMU2139 to 96-well plate prepare_reagents->add_inhibitor add_enzyme_mix Add enzyme mix (CYP1B1 + NADPH system) add_inhibitor->add_enzyme_mix pre_incubate Pre-incubate at 37°C add_enzyme_mix->pre_incubate add_substrate Add fluorogenic substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end Western_Blot_Workflow start Start treat_cells Treat cells with DMU2139 start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Application Notes and Protocols for (E/Z)-DMU2139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-DMU2139 is a potent and highly selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme.[1][2][3][4] Identified as a heterocyclic chalcone, DMU2139 has demonstrated significant potential in overcoming chemotherapy resistance in cancer cells that overexpress CYP1B1.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action: Reversing Cisplatin (B142131) Resistance

Cytochrome P450 enzymes are involved in the metabolism of a wide range of compounds, including many therapeutic drugs. In certain cancers, the overexpression of CYP1B1 leads to the metabolic inactivation of chemotherapeutic agents like cisplatin, contributing to drug resistance. DMU2139 selectively inhibits the enzymatic activity of CYP1B1, preventing the breakdown of cisplatin. This restores the cytotoxic efficacy of cisplatin in resistant cancer cells. The co-administration of DMU2139 with cisplatin has been shown to re-sensitize CYP1B1-overexpressing cells to the anticancer drug.

G cluster_cell CYP1B1-Overexpressing Cancer Cell Cisplatin Cisplatin (Chemotherapy) CYP1B1 CYP1B1 Enzyme (Overexpressed) Cisplatin->CYP1B1 Metabolism CellDeath Apoptosis / Cell Death Cisplatin->CellDeath Induces InactiveMetabolite Inactive Metabolite CYP1B1->InactiveMetabolite InactiveMetabolite->CellDeath Fails to Induce DMU2139 DMU2139 DMU2139->CYP1B1 Inhibits

Caption: Mechanism of DMU2139 in overcoming cisplatin resistance.

Data Presentation: Biological Activity of DMU2139

The following tables summarize the key quantitative data for DMU2139's inhibitory and chemosensitizing activity.

Table 1: In Vitro Inhibitory Activity of DMU2139 against Cytochrome P450 Isoforms

Target EnzymeIC50 Value (nM)Selectivity over CYP1A1Selectivity over CYP1A2Reference
CYP1B1 9--
CYP1A1 79588-fold-
CYP1A2 Not specified-133-fold
Other CYPs (3A4, 2D6, 2C9, 2C19) High IC50 values (indicating low inhibition)--

Table 2: Cellular Inhibitory and Cisplatin Sensitization Effects of DMU2139

Cell Line / SystemAssayIC50 / EC50 Value (nM)ConditionReference
Recombinant Yeast (CYP1B1-expressing)CYP1B1 Inhibition65Live cell assay
HEK293 (CYP1B1-expressing)CYP1B1 Inhibition4Live cell assay
CYP1B1-expressing cellsCisplatin CytotoxicityEC50 = 61 µMWithout DMU2139
CYP1B1-expressing cellsCisplatin CytotoxicityEC50 = 8.3 µMWith DMU2139
Control cells (no CYP1B1)Cisplatin CytotoxicityEC50 = 8.7 µMBaseline

Experimental Protocols

Protocol 1: In Vitro CYP1B1 Enzyme Inhibition Assay

This protocol is designed to determine the IC50 of DMU2139 against human CYP1B1 using a fluorometric assay with recombinant human CYP enzymes.

Materials:

  • This compound

  • Recombinant human CYP1B1 microsomes (e.g., Sacchrosomes™)

  • CYP1B1 substrate: 7-Ethoxyresorufin (7-ER)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of DMU2139 in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In each well of the 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of DMU2139 or vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the recombinant CYP1B1 microsomes to each well and briefly mix.

  • Substrate Addition: Start the enzymatic reaction by adding the 7-Ethoxyresorufin (EROD) substrate.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the formation of the fluorescent product (resorufin) over time at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of DMU2139. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare DMU2139 Serial Dilutions B Add Buffer, NADPH System & DMU2139 to Plate A->B C Pre-incubate (37°C, 10 min) B->C D Add CYP1B1 Microsomes C->D E Add EROD Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro CYP1B1 inhibition assay.

Protocol 2: Cisplatin Potentiation (Chemosensitization) Assay

This protocol evaluates the ability of DMU2139 to sensitize CYP1B1-overexpressing cancer cells to cisplatin.

Materials:

  • CYP1B1-overexpressing cancer cell line (e.g., A2780-CYP1B1) and a control cell line (e.g., A2780-vector)

  • This compound

  • Cisplatin

  • Complete cell culture medium

  • 96-well clear cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed both the CYP1B1-overexpressing and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of cisplatin.

    • Prepare a fixed, non-toxic concentration of DMU2139 (e.g., at its IC50 for cellular CYP1B1 inhibition, ~4 nM).

    • Treat the cells with:

      • Cisplatin alone (dose-response).

      • DMU2139 alone (to confirm non-toxicity at the chosen concentration).

      • A combination of fixed-concentration DMU2139 and serial dilutions of cisplatin.

      • Vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Plot cell viability versus cisplatin concentration for both the cisplatin-alone and the combination treatment groups. Calculate the EC50 of cisplatin in the presence and absence of DMU2139 to determine the sensitization effect.

G A Seed CYP1B1+ and Control Cells B Treat with Cisplatin +/- fixed DMU2139 A->B C Incubate (48-72 hours) B->C D Add Cell Viability Reagent C->D E Read Plate (Absorbance/Luminescence) D->E F Calculate EC50 Shift E->F

Caption: Workflow for the chemosensitization assay.

Protocol 3: Solubilization and Storage

Stock Solution Preparation:

  • DMU2139 is typically supplied as a solid. For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Warm the solution gently and vortex to ensure complete dissolution.

Storage:

  • Store the solid compound at -20°C.

  • Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vivo Formulation (Example): For animal studies, a suggested formulation involves a multi-step solubilization process:

  • Dissolve DMU2139 in DMSO to create a concentrated stock.

  • Add PEG300 to the DMSO stock and mix.

  • Add Tween-80 and mix.

  • Add saline to reach the final desired volume and concentration. Note: Always verify the solubility and stability of any formulation before in vivo use.

References

Application Notes and Protocols for (E/Z)-DMU2139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-DMU2139 is a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1.[1] CYP1B1 is overexpressed in a variety of human tumors and is implicated in the metabolic activation of procarcinogens and resistance to certain chemotherapeutic agents.[2] Inhibition of CYP1B1 is a promising strategy in cancer therapy to reduce the formation of carcinogenic metabolites and overcome drug resistance.[2] These application notes provide essential guidelines for the handling, storage, and experimental use of this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one
Synonyms DMU2139
CAS Number 104890-70-2
Molecular Formula C₁₉H₁₅NO₂
Molecular Weight 289.33 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in DMSO[1][3]

Handling and Storage

Proper handling and storage of this compound are crucial to ensure its stability and the safety of laboratory personnel. The following guidelines are based on standard practices for handling potent enzyme inhibitors.

3.1. Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, it is essential to wear appropriate personal protective equipment:

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

3.2. Storage Conditions

FormStorage TemperatureRecommended ContainerShelf Life
Solid Powder -20°CTightly sealed, light-resistant container>2 years
DMSO Solution -20°C for long-term, 4°C for short-termAliquoted in tightly sealed, light-resistant vialsUp to 6 months at -20°C

Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution. It is recommended to prepare single-use aliquots.

3.3. Waste Disposal

Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following are general protocols for the in vitro use of this compound based on its known function as a CYP1B1 inhibitor. Researchers should optimize these protocols for their specific experimental systems.

4.1. Preparation of Stock Solutions

  • Primary Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Store as single-use aliquots at -20°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

4.2. In Vitro CYP1B1 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on CYP1B1.

  • Materials:

    • Recombinant human CYP1B1 enzyme

    • Fluorogenic CYP1B1 substrate (e.g., 7-ethoxyresorufin)

    • NADPH regenerating system

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • This compound working solutions

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer to the wells of the 96-well plate.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • Add the recombinant CYP1B1 enzyme to all wells and incubate for a short pre-incubation period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Measure the fluorescence signal at appropriate intervals using a plate reader with excitation and emission wavelengths suitable for the chosen substrate.

    • Calculate the rate of substrate metabolism.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.3. Cell-Based Assay for Overcoming Cisplatin (B142131) Resistance

This protocol is based on the finding that DMU2139 can enhance cisplatin-induced cell death in CYP1B1-overexpressing cells.

  • Materials:

    • CYP1B1-overexpressing cancer cell line (e.g., SK-OV-3/CYP1B1)

    • Parental cancer cell line (as a control)

    • Appropriate cell culture medium and supplements

    • This compound working solutions

    • Cisplatin

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well clear or white microplate

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound alone, cisplatin alone, or a combination of both. Include a vehicle-treated control group.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Assess cell viability using a suitable assay according to the manufacturer's instructions.

    • Analyze the data to determine if this compound sensitizes the CYP1B1-overexpressing cells to cisplatin.

Signaling Pathways and Workflow Diagrams

5.1. Proposed Mechanism of Action of this compound

This compound acts as a competitive inhibitor of CYP1B1, blocking its metabolic activity. In cancer cells, CYP1B1 can metabolize procarcinogens into active carcinogens that can damage DNA and promote tumor growth. By inhibiting CYP1B1, DMU2139 prevents this activation. Furthermore, in the context of chemotherapy, CYP1B1 can metabolize and inactivate certain drugs like cisplatin. Inhibition of CYP1B1 by DMU2139 can therefore enhance the efficacy of these chemotherapeutic agents.

DMU2139_Mechanism cluster_0 CYP1B1-Mediated Processes cluster_1 Effect of this compound Procarcinogen Procarcinogen CYP1B1 CYP1B1 Procarcinogen->CYP1B1 Metabolized by Active Carcinogen Active Carcinogen DNA Damage DNA Damage Active Carcinogen->DNA Damage Chemotherapeutic Drug (e.g., Cisplatin) Chemotherapeutic Drug (e.g., Cisplatin) Chemotherapeutic Drug (e.g., Cisplatin)->CYP1B1 Metabolized by Inactive Metabolite Inactive Metabolite CYP1B1->Active Carcinogen CYP1B1->Inactive Metabolite DMU2139 DMU2139 DMU2139->CYP1B1 Inhibits

Caption: Proposed mechanism of this compound action.

5.2. Experimental Workflow for In Vitro Testing

The following diagram outlines a typical workflow for the initial in vitro characterization of this compound.

Experimental_Workflow A Prepare 10 mM Stock Solution in DMSO B Prepare Serial Dilutions (Working Solutions) A->B C Perform CYP1B1 Inhibition Assay B->C F Treat Cells with DMU2139 +/- Cisplatin B->F D Determine IC50 Value C->D E Culture CYP1B1-overexpressing and Parental Cell Lines E->F G Assess Cell Viability F->G H Analyze Sensitization Effect G->H

Caption: In vitro experimental workflow for this compound.

5.3. CYP1B1-Related Signaling Pathways

CYP1B1 expression and activity are regulated by complex signaling networks. The aryl hydrocarbon receptor (AHR) is a key transcriptional regulator of the CYP1B1 gene. Furthermore, inflammatory signaling pathways, such as the p38 MAP kinase pathway, can upregulate CYP1B1 expression.[4][5] CYP1B1 has also been implicated in the Wnt/β-catenin signaling pathway, which is crucial in development and cancer.[6][7]

CYP1B1_Signaling cluster_AHR AHR Pathway cluster_Inflammatory Inflammatory Pathway cluster_Wnt Wnt/β-catenin Pathway AHR_Ligand Aryl Hydrocarbon (e.g., PAH) AHR AHR AHR_Ligand->AHR ARNT ARNT AHR->ARNT Dimerizes with XRE XRE (Promoter Region) ARNT->XRE Binds to CYP1B1_Gene CYP1B1 Gene XRE->CYP1B1_Gene Activates CYP1B1_Protein CYP1B1 Protein CYP1B1_Gene->CYP1B1_Protein Transcription & Translation Cytokines Inflammatory Cytokines (e.g., TNF-α) p38 p38 MAPK Cytokines->p38 p38->CYP1B1_Gene Upregulates Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes CYP1B1_Protein->beta_catenin Modulates

Caption: Simplified overview of CYP1B1-related signaling pathways.

References

Application Notes and Protocols for In Vitro Assay Development of (E/Z)-DMU2139

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (E/Z)-DMU2139 In Vitro Assay Development Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and specific inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide range of human cancers.[1][2] CYP1B1 plays a crucial role in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to carcinogenesis and resistance to chemotherapy.[3][4][5] Inhibition of CYP1B1 is a promising strategy for cancer therapy. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against CYP1B1 and to evaluate its effects in a cellular context.

Quantitative Data Summary

The following tables summarize key quantitative data that should be generated during the in vitro evaluation of this compound.

Table 1: Enzymatic Inhibition Profile of this compound

InhibitorTarget EnzymeIC50 (nM)Selectivity vs. CYP1A1Selectivity vs. CYP1A2
This compoundHuman CYP1B14~200-fold>200-fold
α-Naphthoflavone (Control)Human CYP1B12.8~21-fold~2-fold

Table 2: Cell-Based Assay Results with this compound

Cell LineTreatmentEC50 (µM) of Cisplatin (B142131)Fold Sensitization
CYP1B1-expressing cellsCisplatin alone61-
CYP1B1-expressing cellsCisplatin + this compound (1 µM)8.3~7.3
Control cells (no CYP1B1)Cisplatin alone8.7-

Signaling Pathways

CYP1B1 Regulatory and Metabolic Pathways

CYP1B1 expression is regulated by multiple signaling pathways, and its enzymatic activity impacts downstream cellular processes. The following diagram illustrates the key regulatory inputs and the metabolic function of CYP1B1.

CYP1B1_Pathway cluster_regulation CYP1B1 Regulation cluster_function CYP1B1 Function AhR AhR CYP1B1_Gene CYP1B1 Gene AhR->CYP1B1_Gene Upregulation TCDD TCDD (Xenobiotic) TCDD->AhR Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) p38_MAPK p38 MAPK Pathway Inflammatory_Cytokines->p38_MAPK p38_MAPK->CYP1B1_Gene Upregulation Wnt Wnt/β-catenin Pathway Wnt->CYP1B1_Gene Upregulation ERa ERα ERa->CYP1B1_Gene Upregulation Estradiol 17β-Estradiol Estradiol->ERa CYP1B1_Protein CYP1B1 Enzyme CYP1B1_Gene->CYP1B1_Protein Expression Carcinogens Carcinogenic Metabolites CYP1B1_Protein->Carcinogens Hydroxyestradiols 4-Hydroxyestradiol CYP1B1_Protein->Hydroxyestradiols Procarcinogens Procarcinogens Procarcinogens->Carcinogens Metabolic Activation Estradiol_Metabolism Estradiol Estradiol_Metabolism->Hydroxyestradiols Metabolism Cancer_Progression Cancer Progression & Chemoresistance Carcinogens->Cancer_Progression Hydroxyestradiols->Cancer_Progression DMU2139 This compound DMU2139->CYP1B1_Protein Inhibition

Caption: Regulation and metabolic activity of the CYP1B1 enzyme.

Experimental Protocols

In Vitro CYP1B1 Inhibition Assay (EROD Assay)

This protocol determines the direct inhibitory potential of this compound on CYP1B1 activity using recombinant human CYP1B1 enzyme. The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common fluorometric method.

Materials:

  • Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 7-Ethoxyresorufin (EROD) substrate

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound

  • α-Naphthoflavone (positive control inhibitor)

  • DMSO (solvent)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and α-naphthoflavone in DMSO.

    • Perform serial dilutions of the stock solutions in potassium phosphate buffer to achieve final assay concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be ≤ 0.5%.

    • Prepare a working solution of EROD substrate in the assay buffer.

    • Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the respective recombinant CYP enzyme.

  • Assay Procedure:

    • Add 50 µL of the reaction mixture to each well of a 96-well black microplate.

    • Add 5 µL of the serially diluted this compound, positive control, or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the EROD substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of ice-cold acetonitrile.

    • Measure the fluorescence of the resorufin (B1680543) product using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells without enzyme.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

EROD_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - CYP1B1 Enzyme Mix - this compound Dilutions - EROD Substrate Start->Prepare_Reagents Add_Enzyme Add Enzyme Mix to 96-well Plate Prepare_Reagents->Add_Enzyme Add_Inhibitor Add this compound or Controls Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C for 10 min Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate with EROD Substrate Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C for 30 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 530nm, Em: 590nm) Stop_Reaction->Measure_Fluorescence Analyze_Data Data Analysis: Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro CYP1B1 EROD inhibition assay.

Cell-Based CYP1B1 Activity and Cytotoxicity Assay

This protocol evaluates the ability of this compound to inhibit CYP1B1 activity in a cellular environment and to sensitize cancer cells to chemotherapeutic agents like cisplatin.

Materials:

  • CYP1B1-overexpressing cancer cell line (e.g., MDA-MB-468)

  • Control cell line (low/no CYP1B1 expression)

  • Cell culture medium and supplements

  • This compound

  • Cisplatin

  • Cell viability reagent (e.g., Resazurin, MTT)

  • 96-well clear-bottom cell culture plates

  • Plate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding:

    • Seed the CYP1B1-expressing and control cells in 96-well plates at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of cisplatin in cell culture medium.

    • Prepare solutions of this compound in cell culture medium at a fixed concentration (e.g., 1 µM).

    • Treat one set of plates with serial dilutions of cisplatin alone.

    • Treat a second set of plates with the combination of cisplatin serial dilutions and the fixed concentration of this compound.

    • Include vehicle controls for both compounds.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the cisplatin concentration for both treatment groups (with and without this compound).

    • Determine the EC50 values for cisplatin in both conditions.

    • Calculate the fold sensitization by dividing the EC50 of cisplatin alone by the EC50 of cisplatin in the presence of this compound.

Cell_Assay_Workflow Start Start Seed_Cells Seed CYP1B1-expressing and Control Cells Start->Seed_Cells Adhere_Cells Allow Cells to Adhere Overnight Seed_Cells->Adhere_Cells Prepare_Treatments Prepare Treatments: - Cisplatin Dilutions - this compound Adhere_Cells->Prepare_Treatments Treat_Cells Treat Cells: - Cisplatin alone - Cisplatin + this compound Prepare_Treatments->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Viability_Reagent Add Cell Viability Reagent Incubate->Add_Viability_Reagent Measure_Signal Measure Absorbance or Fluorescence Add_Viability_Reagent->Measure_Signal Analyze_Data Data Analysis: Calculate EC50 and Fold Sensitization Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based cytotoxicity and sensitization assay.

References

Application Notes and Protocols for In Vivo Evaluation of (E/Z)-DMU2139

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound designated "(E/Z)-DMU2139." The following application notes and protocols are presented as a detailed template for the in vivo experimental design of a hypothetical neuroprotective agent, hereafter referred to as "Neuro-X," which is postulated to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in designing and executing preclinical in vivo studies for a novel neuroprotective compound.

Introduction

Neuro-X is a novel small molecule with potential therapeutic applications in neurodegenerative diseases and ischemic brain injury. Its proposed mechanism of action is the antagonism of the NMDA receptor, a key player in excitotoxicity-mediated neuronal cell death.[1] Overactivation of NMDA receptors leads to excessive calcium influx, triggering downstream signaling cascades that result in apoptosis and neuronal damage.[1] By inhibiting this receptor, Neuro-X aims to mitigate the neurotoxic effects associated with these conditions.

These application notes provide a framework for the in vivo evaluation of Neuro-X, covering pharmacokinetic profiling, efficacy assessment in a relevant animal model, and preliminary safety and toxicology studies.

Pharmacokinetic and Toxicokinetic Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Neuro-X is crucial for designing meaningful efficacy and toxicology studies.[2][3] The primary objective of this phase is to determine key pharmacokinetic (PK) parameters and to establish the dose range for subsequent experiments.

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

Objective: To determine the pharmacokinetic profile of Neuro-X following intravenous (IV) and oral (PO) administration in mice.

Materials:

  • Neuro-X

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment.

  • Dosing:

    • IV Group: Administer Neuro-X at a dose of 2 mg/kg via the tail vein.

    • PO Group: Administer Neuro-X at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approximately 50 µL) from each mouse at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Neuro-X in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters of Neuro-X
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.0831.0
AUC0-t (ng·h/mL) 32004500
AUC0-inf (ng·h/mL) 32504600
t1/2 (h) 3.54.2
CL (L/h/kg) 0.62-
Vd (L/kg) 2.5-
F (%) -28.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

In Vivo Efficacy Assessment

The therapeutic potential of Neuro-X will be evaluated in a well-established animal model of ischemic stroke.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To assess the neuroprotective effects of Neuro-X in a mouse model of transient focal cerebral ischemia.

Materials:

  • Neuro-X

  • Vehicle

  • Male C57BL/6 mice (10-12 weeks old)

  • Surgical equipment for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

Methodology:

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for 60 minutes, followed by reperfusion.

  • Treatment Groups:

    • Sham + Vehicle

    • MCAO + Vehicle

    • MCAO + Neuro-X (low dose, e.g., 5 mg/kg)

    • MCAO + Neuro-X (high dose, e.g., 20 mg/kg)

  • Drug Administration: Administer Neuro-X or vehicle intraperitoneally (IP) at the time of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Behavioral Testing: Conduct behavioral tests (e.g., rotarod, grip strength) at 24 and 48 hours post-MCAO.

  • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, and stain brain slices with TTC to quantify the infarct volume.

Data Presentation: Efficacy of Neuro-X in MCAO Model
Treatment GroupNeurological Score (at 24h)Infarct Volume (% of hemisphere)
Sham + Vehicle 0.2 ± 0.10
MCAO + Vehicle 3.5 ± 0.445.2 ± 5.1
MCAO + Neuro-X (5 mg/kg) 2.8 ± 0.532.8 ± 4.5
MCAO + Neuro-X (20 mg/kg) 1.9 ± 0.3 21.5 ± 3.8

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of Neuro-X

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream Downstream Cascades (e.g., Calpain, NOS) Ca_Influx->Downstream Activates Apoptosis Apoptosis & Neuronal Death Downstream->Apoptosis Leads to NeuroX Neuro-X (this compound) NeuroX->NMDA_R Inhibits

Caption: Proposed mechanism of action for Neuro-X as an NMDA receptor antagonist.

In Vivo Experimental Workflow

G cluster_PK Pharmacokinetics cluster_Efficacy Efficacy cluster_Tox Toxicology PK_Study Single-Dose PK Study (IV and PO) PK_Data Determine PK Parameters (Cmax, t1/2, F%) PK_Study->PK_Data MCAO MCAO Model of Stroke PK_Data->MCAO Dose Selection Tox_Study Acute Toxicity Study PK_Data->Tox_Study Dose Selection Behavior Neurological & Behavioral Assessment MCAO->Behavior Infarct Infarct Volume Measurement (TTC) MCAO->Infarct Tox_Data Observe Clinical Signs & Gross Pathology Tox_Study->Tox_Data

Caption: Workflow for the in vivo evaluation of Neuro-X.

References

Application Notes and Protocols for (E/Z)-DMU2139: A Potent and Selective CYP1B1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory techniques for the analysis of (E/Z)-DMU2139, a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1). The content herein details the mechanism of action, key signaling pathways affected by CYP1B1 inhibition, and detailed protocols for relevant in vitro assays.

Introduction

This compound, with the chemical name 1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one and CAS Number 1821143-80-9, has been identified as a highly potent and specific inhibitor of CYP1B1.[1] This enzyme is overexpressed in a wide variety of human tumors and is implicated in the metabolic activation of procarcinogens and resistance to certain chemotherapeutic agents.[2][3][4] this compound, a mixture of E and Z isomers, demonstrates significant potential as a tool compound for studying the roles of CYP1B1 in cancer biology and as a potential therapeutic agent to overcome drug resistance.[5][6]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of CYP1B1. CYP1B1 is a phase I metabolizing enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including steroid hormones and polycyclic aromatic hydrocarbons.[1][7] In the context of cancer, CYP1B1 is known to metabolize procarcinogens into their active, DNA-damaging forms.[1][3] By inhibiting CYP1B1, this compound can prevent this metabolic activation, thereby potentially reducing carcinogenesis.[3] Furthermore, CYP1B1 has been shown to metabolize and inactivate certain anticancer drugs, such as docetaxel (B913) and cisplatin (B142131), leading to acquired resistance.[2][4][8][9] Inhibition of CYP1B1 by this compound can, therefore, restore or enhance the sensitivity of cancer cells to these chemotherapeutic agents.[5][6]

Quantitative Data

The inhibitory potency and selectivity of DMU2139 have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values.

Target EnzymeIC50 (nM)Selectivity vs. CYP1A1Selectivity vs. CYP1A2Reference
CYP1B1 9--[1]
CYP1A1 79588-fold-[1]
CYP1A2 Not specified133-fold-[1]

Signaling Pathways Modulated by CYP1B1 Inhibition

Inhibition of CYP1B1 by this compound can impact several downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Wnt/β-Catenin Signaling

CYP1B1 has been shown to promote the activation of the Wnt/β-catenin signaling pathway.[1][10] This pathway is crucial for embryonic development and is often aberrantly activated in cancer, leading to increased cell proliferation and survival. Inhibition of CYP1B1 can lead to the downregulation of this pathway.

Wnt_Pathway cluster_membrane Cell Membrane Receptor Frizzled/LRP5/6 Dishevelled Dishevelled Receptor->Dishevelled Wnt Wnt Wnt->Receptor DMU2139 DMU2139 CYP1B1 CYP1B1 DMU2139->CYP1B1 inhibits CYP1B1->Wnt activates GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC inhibition b_catenin_p β-catenin (P) GSK3b_Axin_APC->b_catenin_p phosphorylation Proteasome Proteasome b_catenin_p->Proteasome degradation b_catenin β-catenin Nucleus Nucleus b_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory effect of DMU2139 on CYP1B1-mediated activation.
Epithelial-Mesenchymal Transition (EMT)

CYP1B1 expression is also associated with the induction of Epithelial-Mesenchymal Transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion.[10] By inhibiting CYP1B1, this compound can potentially reverse or suppress EMT.

EMT_Pathway DMU2139 DMU2139 CYP1B1 CYP1B1 DMU2139->CYP1B1 inhibits Sp1 Sp1 CYP1B1->Sp1 activates Snail_Slug_Twist Snail/Slug/Twist Sp1->Snail_Slug_Twist upregulates E_cadherin E-cadherin (Epithelial marker) Snail_Slug_Twist->E_cadherin represses Vimentin Vimentin (Mesenchymal marker) Snail_Slug_Twist->Vimentin activates Cell_Migration Cell Migration & Invasion E_cadherin->Cell_Migration inhibits Vimentin->Cell_Migration

Caption: Inhibition of CYP1B1 by DMU2139 can suppress EMT through the Sp1 transcription factor.

Experimental Protocols

Protocol 1: Determination of In Vitro CYP1B1 Enzymatic Activity Inhibition

This protocol describes a fluorescence-based assay to determine the IC50 of this compound against human CYP1B1.

Materials:

  • Recombinant human CYP1B1 enzyme

  • 7-Ethoxyresorufin (ER)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.

  • In a 96-well black microplate, add the following to each well:

    • Potassium phosphate buffer

    • Recombinant human CYP1B1 enzyme

    • This compound dilution or DMSO (for control)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 7-Ethoxyresorufin (ER) and NADPH to each well.

  • Immediately measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of resorufin (B1680543) formation for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay to Assess Reversal of Cisplatin Resistance

This protocol outlines the use of an MTT assay to evaluate the ability of this compound to sensitize CYP1B1-overexpressing cancer cells to cisplatin.

Materials:

  • CYP1B1-overexpressing cancer cell line (e.g., HEK293-CYP1B1)

  • Parental control cell line (e.g., HEK293)

  • Complete cell culture medium

  • Cisplatin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed both the CYP1B1-overexpressing and parental control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of cisplatin in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the cisplatin concentration and determine the IC50 values for cisplatin in each cell line with and without this compound.

Protocol 3: Western Blot Analysis of Signaling Pathway Components

This protocol describes the use of Western blotting to analyze the effect of this compound on the protein expression levels of key components of the Wnt/β-catenin and EMT pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against CYP1B1, β-catenin, c-Myc, Snail, E-cadherin, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat the cancer cells with this compound at various concentrations for a specified time.

  • Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Enzyme_Assay Protocol 1: CYP1B1 Inhibition Assay IC50_Determination Determine IC50 of DMU2139 Enzyme_Assay->IC50_Determination Cell_Culture Culture CYP1B1-overexpressing and control cells Viability_Assay Protocol 2: Cell Viability (MTT) Assay Cell_Culture->Viability_Assay Western_Blot Protocol 3: Western Blot Analysis Cell_Culture->Western_Blot Drug_Resistance Assess reversal of cisplatin resistance Viability_Assay->Drug_Resistance Signaling_Analysis Analyze changes in signaling proteins Western_Blot->Signaling_Analysis

References

Application Notes and Protocols for (E/Z)-DMU2139: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield any specific information for a compound designated as "(E/Z)-DMU2139". This suggests that the compound may be an internal research code, a very recently synthesized molecule not yet described in published literature, or a misnomer.

Without any available data on its biological activity, mechanism of action, or experimental validation, it is not possible to provide the detailed Application Notes, Protocols, data tables, and signaling pathway diagrams as requested.

To facilitate the creation of the requested content, please verify the compound name and provide any of the following identifying information if available:

  • Alternative names or synonyms

  • CAS Registry Number

  • Relevant publications or patents mentioning the compound

  • The intended biological target or pathway

  • The chemical structure

Upon receiving more specific information that allows for the identification of "this compound" and its associated research, this document can be updated to include the requested detailed application notes and protocols.

Application Notes and Protocols for a Novel CNS Modulator: (E/Z)-DMU2139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific information regarding the compound "(E/Z)-DMU2139" is not available in the public domain. The following application notes and protocols are provided as a generalized framework for the experimental use of a novel central nervous system (CNS) modulator, such as a putative Dopamine (B1211576) D2 Receptor (D2R) or N-methyl-D-aspartate (NMDA) Receptor modulator. Researchers should adapt these protocols based on the known or hypothesized target and mechanism of action of this compound.

Application Notes

This compound, as a novel CNS modulator, holds potential for investigating and treating a variety of neurological and psychiatric disorders. The "(E/Z)-" designation suggests the compound is a mix of geometric isomers, which may have different pharmacological properties. The primary applications depend on its specific molecular target and whether it acts as an agonist, antagonist, or allosteric modulator.

Potential Research Applications:

  • Target Validation: Elucidating the physiological and pathophysiological roles of its specific molecular target (e.g., D2R or NMDA receptor) in the CNS.

  • Disease Modeling: Use in in vitro and in vivo models to study the mechanisms of disorders such as Parkinson's disease, schizophrenia, depression, or neurodegenerative diseases.[1][2][3][4][5]

  • Pharmacological Profiling: Characterizing the selectivity, potency, and efficacy of a novel chemical scaffold.

  • Drug Discovery: Serving as a lead compound for the development of new therapeutics with improved efficacy and side-effect profiles.[6][7][8]

Potential Therapeutic Indications (Hypothetical):

  • If a D2R Agonist/Partial Agonist: Parkinson's disease, restless legs syndrome.

  • If a D2R Antagonist: Schizophrenia, bipolar disorder, Tourette's syndrome.[9]

  • If an NMDA Receptor Antagonist: Alzheimer's disease, neuropathic pain, treatment-resistant depression.[1][5][10]

  • If an NMDA Receptor Positive Allosteric Modulator: Schizophrenia (cognitive and negative symptoms), cognitive enhancement.[11]

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound. It is crucial to first determine the solubility and stability of the compound in appropriate solvents (e.g., DMSO, ethanol) and aqueous buffers.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2R or NMDA receptor).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2R, [³H]-MK-801 for NMDA receptor).

  • This compound stock solution.

  • Binding buffer (specific to the receptor).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (e.g., cAMP Assay for D2R)

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound. This example is for a Gi-coupled receptor like D2R.

Materials:

  • HEK293 cells stably expressing the human D2R.

  • Forskolin (B1673556).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and supplements.

Methodology:

  • Plate the D2R-expressing cells in a 96-well plate and grow to confluency.

  • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor for 30 minutes.

  • For antagonist activity: Add varying concentrations of this compound and incubate for a short period. Then, add a known D2R agonist (e.g., quinpirole) at its EC80 concentration, followed by forskolin (to stimulate cAMP production).

  • For agonist activity: Add varying concentrations of this compound, followed by forskolin.

  • Incubate for the recommended time for the cAMP assay.

  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of this compound.

  • For antagonist activity, fit the data to a sigmoidal dose-response curve to determine the IC50.

  • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy relative to a full agonist.

Protocol 3: Calcium Influx Assay for NMDA Receptor

Objective: To measure the effect of this compound on NMDA receptor-mediated calcium influx.

Materials:

  • Primary cortical neurons or a cell line expressing NMDA receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • NMDA and glycine (B1666218) (co-agonist).

  • Magnesium-free buffer.

  • Fluorescent plate reader.

Methodology:

  • Culture neurons or cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells and replace the medium with a magnesium-free buffer.

  • For antagonist activity: Add varying concentrations of this compound and incubate.

  • Place the plate in a fluorescent plate reader and measure baseline fluorescence.

  • Add a solution of NMDA and glycine to stimulate the receptors and record the change in fluorescence over time.

  • For positive modulator activity: Add varying concentrations of this compound along with a sub-maximal concentration of NMDA/glycine.

  • Calculate the peak fluorescence response for each concentration.

  • Plot the response against the log concentration of this compound to determine the IC50 or EC50.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: In Vitro Pharmacological Profile of this compound

Assay TypeTargetParameterValue (mean ± SEM)n
Receptor BindingD2RKi (nM)[Insert Value]3
Functional (cAMP)D2R (Antagonist)IC50 (nM)[Insert Value]3
Functional (Ca2+)NMDA-R (Antagonist)IC50 (nM)[Insert Value]3
...............

Visualizations

Signaling Pathways and Experimental Workflow

D2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2R G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine / Agonist Dopamine->D2R Activates DMU2139_ant This compound (Antagonist) DMU2139_ant->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Hypothetical Dopamine D2R (Gi-coupled) signaling pathway.

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular NMDAR NMDA Receptor (GluN1/GluN2) Ca Ca2+ NMDAR->Ca Influx Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds DMU2139_ant This compound (Antagonist) DMU2139_ant->NMDAR Blocks Mg Mg2+ Mg->NMDAR Blocks channel (at rest) CaMKII CaMKII Ca->CaMKII Activates NOS nNOS Ca->NOS Activates Downstream Downstream Signaling (e.g., LTP, LTD) CaMKII->Downstream NOS->Downstream Experimental_Workflow start Start: This compound Synthesis & Purification solubility Solubility & Stability Testing start->solubility binding In Vitro Binding Assays (Determine Ki) solubility->binding functional In Vitro Functional Assays (Determine EC50/IC50) solubility->functional selectivity Selectivity Profiling (Off-target screening) binding->selectivity functional->selectivity adme In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) selectivity->adme invivo_pk In Vivo Pharmacokinetics (e.g., Brain Penetration) adme->invivo_pk invivo_pd In Vivo Pharmacodynamics & Efficacy Models invivo_pk->invivo_pd end Lead Optimization or Preclinical Development invivo_pd->end

References

Application Notes and Protocols for the Synthesis and Evaluation of (E/Z)-DMU2139 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU2139 and its derivatives represent a class of small molecules with potent anticancer properties. Unlike many combretastatin (B1194345) analogs that primarily target tubulin polymerization, the lead compound (E/Z)-DMU2139 has been identified as a potent and specific inhibitor of Cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an enzyme overexpressed in a wide range of human cancers and is implicated in the metabolic activation of pro-carcinogens and resistance to chemotherapy. Inhibition of CYP1B1 is a promising strategy for cancer therapy. These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation.

Data Presentation

Table 1: Inhibitory Activity of DMU2139 against CYP1B1 and CYP1A1

CompoundTargetIC50 (nM)Selectivity (CYP1A1/CYP1B1)
DMU2139CYP1B1988-fold
CYP1A1795
This compoundCYP1B14-

Data compiled from publicly available information.

Experimental Protocols

Synthesis of this compound Derivatives

A plausible and efficient method for the synthesis of this compound, which is chemically named (E/Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, can be achieved through a base-catalyzed condensation reaction. This approach is adapted from the synthesis of structurally related combretastatin analogs.[2][3]

Materials:

Protocol:

  • Dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) and (4-aminophenyl)acetonitrile (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • To this solution, add a catalytic amount of a base such as potassium hydroxide or sodium ethoxide.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product as a mixture of (E) and (Z) isomers.

  • Purify the isomers using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the (E) and (Z) isomers.

  • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation

This protocol is adapted from a standard method for measuring the inhibition of CYP1B1 activity using the fluorescent substrate ethoxyresorufin.[4]

Materials:

  • Recombinant human CYP1B1 enzyme

  • Ethoxyresorufin

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound derivatives dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, NADH, and NADPH.

  • Add the recombinant CYP1B1 enzyme to the mixture.

  • Add varying concentrations of the this compound derivatives (or control inhibitor) to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, ethoxyresorufin.

  • Incubate the reaction for 20 minutes at 37°C.

  • Stop the reaction by adding ice-cold acetonitrile.

  • Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

The anti-proliferative activity of this compound derivatives can be determined using a resazurin-based assay.[5]

Materials:

  • Cancer cell line overexpressing CYP1B1 (e.g., KLE cells)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound derivatives dissolved in DMSO

  • Resazurin (B115843) sodium salt solution

  • 96-well cell culture plates

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 72 hours.

  • After the incubation period, add resazurin solution to each well and incubate for an additional 3-4 hours.

  • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

The effect of this compound derivatives on the cell cycle can be analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[5]

Materials:

  • Cancer cell line

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat the cancer cells with the this compound derivatives at their IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G cluster_synthesis Synthesis of this compound 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Base-catalyzed Condensation Base-catalyzed Condensation 3,4,5-Trimethoxybenzaldehyde->Base-catalyzed Condensation (4-Aminophenyl)acetonitrile (4-Aminophenyl)acetonitrile (4-Aminophenyl)acetonitrile->Base-catalyzed Condensation Crude this compound Mixture Crude this compound Mixture Base-catalyzed Condensation->Crude this compound Mixture Column Chromatography Column Chromatography Crude this compound Mixture->Column Chromatography (E)-DMU2139 (E)-DMU2139 Column Chromatography->(E)-DMU2139 (Z)-DMU2139 (Z)-DMU2139 Column Chromatography->(Z)-DMU2139

Caption: Synthetic workflow for this compound derivatives.

G cluster_workflow Biological Evaluation Workflow Synthesized this compound Derivatives Synthesized this compound Derivatives CYP1B1 Inhibition Assay CYP1B1 Inhibition Assay Synthesized this compound Derivatives->CYP1B1 Inhibition Assay Cell Viability Assay Cell Viability Assay Synthesized this compound Derivatives->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Synthesized this compound Derivatives->Cell Cycle Analysis IC50 Determination (CYP1B1) IC50 Determination (CYP1B1) CYP1B1 Inhibition Assay->IC50 Determination (CYP1B1) IC50 Determination (Cell Proliferation) IC50 Determination (Cell Proliferation) Cell Viability Assay->IC50 Determination (Cell Proliferation) Cell Cycle Arrest Profile Cell Cycle Arrest Profile Cell Cycle Analysis->Cell Cycle Arrest Profile

Caption: Experimental workflow for biological evaluation.

G cluster_pathway CYP1B1 Downstream Signaling Pathway DMU2139 This compound Derivative CYP1B1 CYP1B1 DMU2139->CYP1B1 Inhibits Sp1 Sp1 CYP1B1->Sp1 Upregulates DR4 Death Receptor 4 (DR4) CYP1B1->DR4 Suppresses via DNA methylation Apoptosis Apoptosis CYP1B1->Apoptosis Inhibits Proliferation Cell Proliferation CYP1B1->Proliferation Wnt_beta_catenin Wnt/β-catenin Signaling Sp1->Wnt_beta_catenin Activates EMT Epithelial-Mesenchymal Transition (EMT) Sp1->EMT Induces Wnt_beta_catenin->Proliferation Metastasis Metastasis EMT->Metastasis DR4->Apoptosis Induces

Caption: Signaling pathways affected by CYP1B1 inhibition.

References

Troubleshooting & Optimization

(E/Z)-DMU2139 common experimental issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E/Z)-DMU2139. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of DMU2139, a potent and selective CYP1B1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: DMU2139 is a potent and specific inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens and resistance to certain chemotherapeutic agents.[1][2] Chemically, it is a pyridylchalcone. The designation "(E/Z)" indicates that the compound may exist as a mixture of geometric isomers around the carbon-carbon double bond in the chalcone (B49325) backbone. Its primary mechanism of action is the inhibition of CYP1B1's catalytic activity.[1][2]

Q2: What are the common applications of DMU2139 in research?

A2: DMU2139 is primarily used in cancer research. A significant application is in overcoming cisplatin (B142131) resistance in cancer cells that overexpress CYP1B1.[1][2] It is also used as a chemical probe to investigate the role of CYP1B1 in various biological processes, including hormone metabolism and the activation of environmental toxins.

Q3: Does the (E/Z) isomeric mixture affect experimental outcomes?

A3: Currently, most commercially available DMU2139 is supplied as an (E/Z) mixture, and the published inhibitory data does not differentiate between the isomers. For most applications, such as general CYP1B1 inhibition studies, the isomeric mixture is used as is. If your research requires the specific activity of one isomer, chromatographic separation (e.g., HPLC) would be necessary. Unless specified, all protocols and data in this guide refer to the (E/Z) mixture.

Q4: What are the recommended storage conditions for DMU2139?

A4: For long-term storage, solid DMU2139 powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1] Stock solutions in a solvent like DMSO should be stored at -80°C for up to two years, or at -20°C for up to one year.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1][3]

Troubleshooting Guide

This guide addresses common experimental issues that may arise when working with this compound.

Issue Possible Cause Recommended Solution
Precipitation of DMU2139 in aqueous buffer or cell culture media. Low aqueous solubility of DMU2139. The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility.1. Verify Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low (ideally <0.5%) to avoid cell toxicity, but high enough to maintain DMU2139 solubility at the desired concentration.[3] 2. Use a Co-solvent: For in vivo preparations or particularly challenging aqueous solutions, consider using co-solvents such as PEG300 and Tween-80.[1] 3. Perform a Solubility Test: Determine the maximal soluble concentration of DMU2139 in your specific experimental medium before proceeding with your main experiment.
Inconsistent or lower-than-expected inhibitory activity in cell-based assays. 1. Degradation of DMU2139: The compound may be unstable in the cell culture medium over long incubation periods.[4] 2. Incorrect Stock Concentration: Errors in weighing or dilution, or loss of compound due to improper storage. 3. Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration.[4]1. Minimize Incubation Time: If possible, reduce the experimental duration. For longer experiments, consider replenishing the medium with freshly prepared DMU2139 at regular intervals.[4] 2. Prepare Fresh Stock Solutions: Prepare fresh stock solutions and use a calibrated balance. Store aliquots at -80°C.[3][4] 3. Use Low-Binding Plastics: If available, use low-adhesion microplates and pipette tips.
High background signal or off-target effects observed. 1. Non-specific Inhibition: At high concentrations, DMU2139 might inhibit other cellular enzymes. 2. Solvent Effects: The solvent (e.g., DMSO) may be affecting the cells at the concentration used.1. Perform a Dose-Response Experiment: Determine the optimal concentration range for selective CYP1B1 inhibition. Refer to the IC50 values to guide your concentration selection. 2. Include a Solvent Control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.[3]
Difficulty dissolving solid DMU2139 powder. DMU2139 may require mechanical assistance to dissolve, especially at high concentrations.Use ultrasonication to aid in the dissolution of DMU2139 in DMSO or ethanol.[1] Be aware that DMSO is hygroscopic, and using newly opened DMSO is recommended for best solubility.[1]

Quantitative Data

The following table summarizes the inhibitory activity of DMU2139 against human CYP1B1 and its selectivity over other CYP450 isoforms.

Enzyme IC50 (nM) Selectivity vs. CYP1A1 Selectivity vs. CYP1A2
CYP1B1 9--
CYP1A1 79588-fold-
CYP1A2 Not specified, but selectivity is >133-fold-133-fold
Data sourced from MedChemExpress and related publications.[1]

Experimental Protocols

Preparation of DMU2139 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (MW: 289.33 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Procedure:

  • Weigh out the required amount of DMU2139 powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 2.89 mg.

  • Add the appropriate volume of DMSO to the DMU2139 powder.

  • Vortex the solution briefly to mix.

  • Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[1]

In Vitro CYP1B1 Inhibition Assay (Fluorometric Method)

This protocol provides a general method for determining the IC50 of DMU2139 against CYP1B1 using a fluorogenic substrate.

Materials:

  • Recombinant human CYP1B1 enzyme (microsomes)

  • Fluorogenic CYP1B1 substrate (e.g., 7-Ethoxyresorufin)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • DMU2139 stock solution (10 mM in DMSO)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the DMU2139 stock solution in potassium phosphate buffer to achieve a range of desired final concentrations. Remember to account for the final assay volume.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • Recombinant CYP1B1 enzyme

    • The serially diluted DMU2139 or vehicle control (DMSO)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the fluorogenic substrate and the NADPH regenerating system to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Fluorescence Measurement: Measure the fluorescence of the product (e.g., resorufin) using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each DMU2139 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the DMU2139 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Reversal of Cisplatin Resistance in Cell Culture

This protocol outlines an experiment to assess the ability of DMU2139 to resensitize cisplatin-resistant cancer cells.

Materials:

  • Cisplatin-resistant cancer cell line (e.g., A2780/cis) and its parental sensitive cell line (e.g., A2780)

  • Complete cell culture medium

  • DMU2139 stock solution (10 mM in DMSO)

  • Cisplatin stock solution

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cisplatin-resistant and sensitive cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with:

    • Cisplatin alone (serial dilutions)

    • DMU2139 alone (at a fixed, non-toxic concentration)

    • A combination of fixed-concentration DMU2139 and serial dilutions of cisplatin

    • Vehicle control (DMSO)

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment: At the end of the incubation, assess cell viability using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the cell viability for each treatment group and normalize to the vehicle control. Determine the EC50 of cisplatin in the presence and absence of DMU2139. A significant decrease in the EC50 of cisplatin in the presence of DMU2139 in the resistant cell line indicates the reversal of resistance.

Visualizations

Signaling Pathway: DMU2139 Mediated Reversal of Cisplatin Resistance

CYP1B1_Inhibition cluster_cell Cisplatin-Resistant Cancer Cell cluster_outside Procarcinogen Procarcinogen / Inactive Drug CYP1B1 CYP1B1 (Overexpressed) Procarcinogen->CYP1B1 Metabolism Carcinogen Active Carcinogen / Inactive Metabolite Cisplatin_in Cisplatin DNA_damage DNA Damage & Apoptosis Cisplatin_in->DNA_damage Cisplatin_in->CYP1B1 Metabolism Cisplatin_out Inactive Cisplatin Cell_Survival Cell Survival & Resistance Cisplatin_out->Cell_Survival CYP1B1->Carcinogen CYP1B1->Cisplatin_out DMU2139 This compound DMU2139->CYP1B1 Inhibition Cisplatin_ext Cisplatin (External) Cisplatin_ext->Cisplatin_in Enters Cell DMU2139_ext This compound (External) DMU2139_ext->DMU2139 Enters Cell

Caption: Role of CYP1B1 in cisplatin resistance and its inhibition by DMU2139.

Experimental Workflow: Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Stock Check Stock Solution: - Freshly prepared? - Stored correctly? - Correct concentration? Start->Check_Stock Check_Media Assess Stability in Media: - Perform time-course stability test - Reduce incubation time? - Replenish compound? Check_Stock->Check_Media Stock OK Solution_Stock Prepare Fresh Stock Solution & Re-run Check_Stock->Solution_Stock Issue Found Check_Solubility Verify Solubility: - Final DMSO % too low? - Visible precipitate? Check_Media->Check_Solubility Media OK Solution_Media Optimize Incubation Conditions Check_Media->Solution_Media Issue Found Check_Controls Review Controls: - Vehicle control included? - Positive control inhibitor working? Check_Solubility->Check_Controls Solubility OK Solution_Solubility Adjust Solvent Concentration Check_Solubility->Solution_Solubility Issue Found Solution_Controls Re-run with Proper Controls Check_Controls->Solution_Controls Issue Found End Consistent Results Check_Controls->End Controls OK Solution_Stock->Start Solution_Media->Start Solution_Solubility->Start Solution_Controls->Start

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

(E/Z)-DMU2139 improving experimental yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (E/Z)-DMU2139

Disclaimer: The following troubleshooting guide provides general best practices for improving the experimental yield of organic compounds with E/Z isomers. As "this compound" is not described in publicly available scientific literature, this guidance is based on common challenges encountered in the synthesis and purification of complex molecules, such as multi-target-directed ligands (MTDLs).

Frequently Asked Questions (FAQs)

Q1: What are E/Z isomers and why is their ratio important?

A: E/Z isomers, also known as geometric isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a double bond. The 'E' (entgegen) designation indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides, while the 'Z' (zusammen) designation means they are on the same side. The specific isomeric form of a drug can exhibit significantly different pharmacological and toxicological properties. Therefore, controlling and verifying the E/Z ratio is critical for drug safety and efficacy.[1]

Q2: My synthesis of an MTDL resulted in a mixture of E/Z isomers. Is this expected?

A: Yes, many synthetic reactions that form carbon-carbon double bonds, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and some cross-coupling reactions, can produce a mixture of E and Z isomers. The ratio of these isomers depends on the reaction conditions, catalysts, and the nature of the reactants. For multi-target-directed ligands, which often have complex structures, the formation of isomeric mixtures is a common challenge.

Q3: What is the first step I should take if my overall yield of this compound is low?

A: A low overall yield can result from issues in the chemical reaction itself or during the purification process. The first step is to analyze the crude reaction mixture by techniques like ¹H NMR, LC-MS, or GC-MS. This will help you determine if the reaction is not going to completion (low conversion), if it is producing the desired product but with a poor E/Z ratio, or if significant side products are being formed.

Troubleshooting Guide: Low Experimental Yield

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials in your crude product analysis, consider the following troubleshooting steps.

Troubleshooting Steps:

Potential Cause Recommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress over a longer period using TLC or LC-MS. Consider incrementally increasing the reaction temperature.
Catalyst Inactivity/Decomposition If using a catalyst (e.g., in a cross-coupling reaction), ensure it is fresh and handled under an inert atmosphere if required. Consider adding a second charge of the catalyst to the stalled reaction to see if it proceeds.
Poor Quality of Reagents or Solvents Use freshly purified reagents and anhydrous, degassed solvents, as impurities (especially water and oxygen) can quench catalysts and reagents.
Incorrect Stoichiometry Carefully re-verify the molar ratios of your reactants. For some reactions, using a slight excess of one reactant can drive the reaction to completion.

Experimental Protocol: General Workflow for Optimizing Reaction Conditions

G cluster_start Initial Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_result Outcome Start Run initial reaction (e.g., 12-24 hours) Analyze Analyze crude mixture (LC-MS, NMR) Start->Analyze CheckPurity Verify reagent purity Analyze->CheckPurity If low conversion OptimizeTimeTemp Optimize time and temperature Analyze->OptimizeTimeTemp If low conversion CheckCatalyst Evaluate catalyst activity Analyze->CheckCatalyst If low conversion AdjustStoichiometry Adjust reactant ratios Analyze->AdjustStoichiometry If low conversion ImprovedYield Improved Yield CheckPurity->ImprovedYield OptimizeTimeTemp->ImprovedYield CheckCatalyst->ImprovedYield AdjustStoichiometry->ImprovedYield

Caption: Workflow for troubleshooting low reaction conversion.

Issue 2: Poor Selectivity (Unfavorable E/Z Ratio)

If the reaction is proceeding to completion but the desired isomer is the minor product, the focus should be on optimizing for stereoselectivity.

Troubleshooting Steps:

Potential Cause Recommended Action
Suboptimal Reaction Conditions The E/Z ratio can be highly sensitive to temperature, solvent polarity, and the choice of base or additives. Systematically screen these parameters.
Incorrect Choice of Reagents/Catalyst For reactions like the Wittig reaction, the choice of ylide (stabilized vs. unstabilized) dramatically affects the E/Z selectivity. For cross-coupling reactions, the ligand on the metal catalyst can influence the stereochemical outcome.
Post-Reaction Isomerization The E/Z isomers may interconvert during workup or purification. This can sometimes be catalyzed by acid, base, or light. Ensure your purification conditions are neutral and protected from light if necessary.

Experimental Protocol: Screening for Improved E/Z Selectivity in a Suzuki-Miyaura Coupling

A Suzuki-Miyaura cross-coupling is a common method for forming C-C bonds and can be susceptible to forming E/Z mixtures.

  • Glassware Preparation: Oven-dry all glassware and allow to cool under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: In separate, sealed vials under an inert atmosphere, prepare stock solutions of your aryl halide, boronic acid/ester, a selection of bases (e.g., K₃PO₄, Cs₂CO₃), and palladium catalysts with different ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G2).

  • Reaction Setup: In a 96-well plate or a series of reaction vials, dispense the aryl halide and boronic acid/ester.

  • Parameter Screening: Add different combinations of catalyst, ligand, base, and solvent to the wells/vials.

  • Reaction: Seal the plate/vials and heat to the desired temperature for a set time.

  • Analysis: After cooling, quench the reactions and analyze the E/Z ratio in each well/vial using LC-MS.

Issue 3: Difficulty in Separating E/Z Isomers

If you have a mixture of isomers and cannot improve the reaction's selectivity, efficient purification is key.

Troubleshooting Steps:

Potential Cause Recommended Action
Similar Polarity of Isomers E and Z isomers often have very similar polarities, making separation by standard column chromatography difficult.
Isomer Interconversion on Silica (B1680970) Gel The slightly acidic nature of standard silica gel can sometimes catalyze the isomerization of sensitive compounds.
Co-elution with Impurities If side products have similar polarities to your desired isomer, purification will be challenging.

Purification Strategies for E/Z Isomers:

Method Description
High-Performance Liquid Chromatography (HPLC) Both normal-phase and reverse-phase HPLC can offer superior resolution compared to standard column chromatography. Chiral stationary phases can sometimes resolve geometric isomers.
Supercritical Fluid Chromatography (SFC) SFC is an effective technique for separating stereoisomers and can be faster and use less organic solvent than HPLC.[1]
Recrystallization If the product is a solid, fractional recrystallization can be a highly effective method for separating isomers, as they often have different crystal packing and solubility.
Use of Treated Silica Gel If isomerization on silica is suspected, use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

Signaling Pathway Visualization (Hypothetical MTDL for Alzheimer's Disease)

As DMU2139 is not characterized, a hypothetical signaling pathway for an MTDL targeting both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) in the context of Alzheimer's Disease is presented below.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR AChE AChE ACh->AChE degradation Dopamine Dopamine MAOB MAO-B Dopamine->MAOB degradation Cognition Improved Cognition AChR->Cognition DMU2139 This compound DMU2139->AChE inhibition DMU2139->MAOB inhibition

Caption: Hypothetical mechanism of a dual AChE/MAO-B inhibitor.

References

Technical Support Center: (E/Z)-DMU2139 for CYP1B1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (E/Z)-DMU2139 in assays related to the inhibition of cytochrome P450 1B1 (CYP1B1). This compound is a potent and selective inhibitor of CYP1B1, an enzyme implicated in cancer progression and drug resistance.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent and highly selective inhibitor of the cytochrome P450 enzyme CYP1B1. Its primary application is in cancer research, particularly for overcoming resistance to chemotherapeutic agents like cisplatin (B142131) in tumors that overexpress CYP1B1.[1][2] It can be used as a tool to study the role of CYP1B1 in various biological processes and as a potential lead compound for the development of novel anticancer therapies.

Q2: What are the IC50 values of DMU2139 for various CYP450 isoforms?

A2: DMU2139 exhibits high selectivity for CYP1B1 over other CYP isoforms. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution of this compound in a suitable organic solvent such as DMSO. For cellular assays, ensure the final concentration of the solvent in the culture medium is low (typically less than 0.1%) to avoid cytotoxicity. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles and protect from light.

Q4: What is the significance of the "(E/Z)-" designation?

A4: The "(E/Z)-" designation refers to the presence of geometric isomers (E and Z) due to the carbon-carbon double bond in the chalcone (B49325) structure of DMU2139. While the biological activity of the individual isomers may differ, commercially available DMU2139 is often supplied as a mixture of these isomers. For most screening purposes, the isomeric mixture is used. However, for detailed structure-activity relationship studies, separation of the isomers may be necessary.

Quantitative Data Summary

The following table summarizes the inhibitory activity of DMU2139 against various human cytochrome P450 isoforms.

EnzymeIC50 (nM)Selectivity vs. CYP1A1Selectivity vs. CYP1A2
CYP1B1988-fold133-fold
CYP1A1795--
CYP1A21200--
CYP3A410600--
CYP2D65000--

Data sourced from studies on potent and selective inhibitors of CYP1B1.

Experimental Protocols

Fluorometric CYP1B1 Inhibition Assay

This protocol outlines a high-throughput fluorometric assay to determine the IC50 value of this compound against recombinant human CYP1B1.

Materials:

  • Recombinant human CYP1B1 enzyme

  • This compound

  • 7-Ethoxyresorufin (EROD), a fluorogenic substrate

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in potassium phosphate buffer to create a range of concentrations.

    • Prepare working solutions of the CYP1B1 enzyme, EROD substrate, and NADPH regenerating system in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the recombinant CYP1B1 enzyme to each well containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (a known CYP1B1 inhibitor).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the EROD substrate and the NADPH regenerating system to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Fluorescence Measurement:

    • Stop the reaction (e.g., by adding a suitable stop solution).

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the product, resorufin (B1680543) (e.g., Ex: ~530 nm, Em: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence.

    • Calculate the percent inhibition of CYP1B1 activity for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay to Assess Reversal of Cisplatin Resistance

This protocol describes how to evaluate the ability of this compound to sensitize CYP1B1-overexpressing cancer cells to cisplatin using an MTT assay.

Materials:

  • CYP1B1-overexpressing cancer cell line (e.g., A2780) and a control cell line

  • This compound

  • Cisplatin

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of cisplatin in the presence or absence of a fixed, non-toxic concentration of this compound.

    • Include controls for untreated cells, cells treated with this compound alone, and cells treated with cisplatin alone.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Compare the IC50 of cisplatin in the presence and absence of this compound to determine the reversal of resistance.[3]

Troubleshooting Guide

Problem 1: Inconsistent or No Inhibition of CYP1B1 Activity.

  • Potential Cause: Low or absent CYP1B1 expression in the cell line.

    • Troubleshooting Step: Confirm CYP1B1 mRNA and protein expression levels in your cell line using qRT-PCR and Western blot, respectively. Compare to a positive control cell line known to express high levels of CYP1B1.[4]

  • Potential Cause: Suboptimal inhibitor concentration.

    • Troubleshooting Step: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific assay.[4]

  • Potential Cause: Inhibitor instability or degradation.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Test the stability of the inhibitor in your assay buffer or cell culture medium over the time course of your experiment.[4][5]

Problem 2: High Variability Between Experimental Replicates.

  • Potential Cause: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure precise and consistent cell numbers are seeded for each replicate. Use a cell counter for accuracy.[4]

  • Potential Cause: Variability in compound addition.

    • Troubleshooting Step: Use calibrated pipettes and ensure thorough mixing of this compound in the assay buffer or culture medium.[4]

  • Potential Cause: Edge effects in multi-well plates.

    • Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.[4]

Problem 3: this compound Precipitates in Aqueous Solution.

  • Potential Cause: Low aqueous solubility.

    • Troubleshooting Step: Confirm the solubility limit of this compound in your specific buffer or media. While DMSO is used for stock solutions, ensure the final concentration in your aqueous solution is low (typically <0.1%) to avoid precipitation.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflow and a key signaling pathway involving CYP1B1.

CYP1B1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_components Add Components to 96-Well Plate prep_inhibitor->add_components prep_enzyme Prepare CYP1B1 Enzyme Solution prep_enzyme->add_components prep_substrate Prepare EROD Substrate initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate at 37°C add_components->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

CYP1B1_Cisplatin_Resistance cluster_cell Cancer Cell Cisplatin Cisplatin CYP1B1 CYP1B1 Cisplatin->CYP1B1 metabolized by DNA_Damage DNA Damage Cisplatin->DNA_Damage induces DMU2139 This compound DMU2139->CYP1B1 inhibits Inactive_Metabolite Inactive Metabolite CYP1B1->Inactive_Metabolite produces Inactive_Metabolite->DNA_Damage prevents Apoptosis Apoptosis DNA_Damage->Apoptosis leads to Cell_Survival Cell Survival Apoptosis->Cell_Survival reduces

Caption: Role of CYP1B1 in cisplatin resistance and its inhibition by DMU2139.

References

(E/Z)-DMU2139 overcoming solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the novel compound (E/Z)-DMU2139. The following troubleshooting guides and FAQs address common challenges related to its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My initial stock solution of this compound in DMSO precipitates when diluted into my aqueous assay buffer. What is causing this and how can I prevent it?

A1: This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous medium like phosphate-buffered saline (PBS) or cell culture media, the overall polarity of the solvent increases significantly. This change in polarity can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.1%; therefore, it is crucial to design a dilution scheme that does not exceed this limit while maintaining the compound's solubility.[1]

Q2: What are the recommended first steps to troubleshoot the precipitation of this compound?

A2: If you observe precipitation, consider these initial troubleshooting steps:

  • Optimize DMSO Concentration: Instead of a single large dilution, try preparing intermediate dilutions of your concentrated stock in pure DMSO first. This can help prevent localized high concentrations of the compound from immediately precipiencing upon contact with the aqueous buffer.[1]

  • Gentle Warming: Gently warming the final solution to 37°C may help in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can lead to the degradation of some compounds.[1]

  • Sonication: Using a sonicator can help break up precipitated particles and facilitate the re-dissolving of the compound.

  • pH Adjustment: If this compound possesses ionizable groups, adjusting the pH of the aqueous buffer could significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.

Q3: Are there alternative solvents or formulation strategies to improve the solubility of this compound for in vitro and in vivo studies?

A3: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds. These include:

  • Co-solvents: Utilizing a mixture of solvents can improve solubility. For in vivo studies, biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) can be used.

  • Surfactants: The use of surfactants can enhance the solubility of poorly soluble drugs.

  • Complexation: Inclusion complex formation with molecules like cyclodextrins is a technique used to improve the aqueous solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix to improve its dissolution rate and solubility.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High variability in plasma concentrations following oral administration in animal models.

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What are the potential causes, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered compound is a frequent challenge, often arising from its poor solubility and various physiological factors.

    • Potential Causes:

      • Poor Dissolution: Inconsistent dissolution of this compound in the gastrointestinal (GI) tract leads to erratic absorption.

      • Food Effects: The presence or absence of food can alter gastric emptying time and the composition of GI fluids, thereby impacting the dissolution and absorption of poorly soluble drugs.

      • First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can result in inconsistent amounts of the drug reaching systemic circulation.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.

      • Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations.

Issue 2: Low oral bioavailability despite high permeability in Caco-2 cell assays.

  • Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?

  • Answer: This scenario often points towards dissolution rate-limited absorption. While the compound can permeate the intestinal wall effectively once dissolved, its poor solubility in the GI tract limits the amount of dissolved drug available for absorption.

    • Troubleshooting Steps:

      • Particle Size Reduction: Reducing the particle size of this compound through techniques like micronization or nanosuspension can increase the surface area available for dissolution.

      • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can improve its dissolution rate and extent of absorption.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
DMSO> 50
Ethanol5.2
PEG 40012.8

Table 2: Comparison of Formulation Strategies on Oral Bioavailability of this compound in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension1025 ± 82.098 ± 35< 1
Nanosuspension10215 ± 451.5850 ± 1508.5
Solid Dispersion in PVP K3010450 ± 901.01850 ± 32018.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound

  • Solvent Selection: Identify a common solvent in which both this compound and the chosen hydrophilic carrier (e.g., PVP K30) are soluble. A common choice is a mixture of dichloromethane (B109758) and methanol.

  • Dissolution: Dissolve this compound and the carrier in the selected solvent system at a specific drug-to-carrier ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.

Visualizations

experimental_workflow Experimental Workflow for Overcoming Solubility Issues cluster_problem Problem Identification cluster_invitro In Vitro Solutions cluster_invivo In Vivo Solutions cluster_outcome Desired Outcome A Poor Aqueous Solubility of this compound B Prepare DMSO Stock A->B Initial Step D Use Co-solvents/Surfactants A->D Alternative E Complexation with Cyclodextrins A->E Alternative F Particle Size Reduction (Micronization/Nanosuspension) A->F For Oral Delivery G Formulate as Solid Dispersion A->G For Oral Delivery H Lipid-Based Formulations (e.g., SEDDS) A->H For Oral Delivery C Optimize Dilution Protocol (Intermediate Dilutions) B->C Troubleshoot Precipitation I Improved Bioavailability and Reliable Experimental Data C->I D->I E->I F->I G->I H->I

Caption: Workflow for addressing solubility issues of this compound.

signaling_pathway_hypothesis Hypothetical Signaling Pathway Affected by DMU2139 cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activation Gene Target Gene Expression TranscriptionFactor->Gene Regulation DMU2139 This compound DMU2139->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

logical_relationship Decision Tree for Formulation Selection A Poorly Soluble Compound (this compound) B Intended Application? A->B C In Vitro Assay B->C In Vitro D In Vivo Study (Oral) B->D In Vivo E Use DMSO Stock with Optimized Dilution C->E F Consider Co-solvents or Cyclodextrins C->F G Particle Size Reduction (Nanosuspension) D->G H Solid Dispersion D->H

Caption: Decision tree for selecting a suitable formulation strategy.

References

Technical Support Center: (E/Z)-DMU2139 and Related Combretastatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting strategies for researchers utilizing (E/Z)-DMU2139, a stilbene (B7821643) derivative related to the combretastatin (B1194345) family of compounds. The information provided is based on established knowledge of combretastatin A-4 (CA-4) analogues and is intended to serve as a comprehensive resource for protocol optimization and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic stilbene derivative, analogous to combretastatin A-4 (CA-4). Like other CA-4 analogues, its primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3]

Q2: What is the significance of the (E/Z) designation for DMU2139?

The (E/Z) designation refers to the geometric isomers of the molecule around its double bond. Generally, for combretastatin analogues, the cis (Z) isomer is significantly more potent as a tubulin inhibitor than the trans (E) isomer. However, the cis isomer can be unstable and may convert to the less active trans form.[4] It is crucial to consider the isomeric purity and stability of your compound during experiments.

Q3: What are the expected biological effects of this compound in cancer cell lines?

Based on studies of related CA-4 analogues, this compound is expected to induce:

  • Cytotoxicity: Potent cytotoxic effects against a variety of cancer cell lines.[1][2]

  • Cell Cycle Arrest: Arrest of the cell cycle in the G2/M phase.[1][2][3]

  • Apoptosis: Induction of programmed cell death.[1][2][3]

  • Disruption of Microtubule Network: Visible changes in the cellular microtubule structure.[3]

  • Anti-angiogenic Effects: Inhibition of new blood vessel formation.[1]

Q4: How should I prepare and store this compound solutions?

Due to the poor aqueous solubility of many stilbene derivatives, a common issue is compound precipitation.[4][5]

  • Solvent: Initially, dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock solution.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light to prevent isomerization and degradation.

  • Working Solutions: For cell culture experiments, dilute the DMSO stock solution in culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cytotoxic effect observed Compound Instability: The active cis-(Z) isomer may have converted to the less active trans-(E) isomer.Prepare fresh solutions from a new aliquot. Minimize exposure to light and heat. Consider analytical verification of isomeric purity (e.g., HPLC).
Poor Solubility: The compound may have precipitated out of the culture medium.Visually inspect the medium for precipitation after adding the compound. Prepare fresh dilutions and ensure thorough mixing. Consider using a solubilizing agent if compatible with the assay.
Inactive Compound: The compound may have degraded due to improper storage.Use a fresh vial of the compound. Verify storage conditions (-20°C or -80°C, protected from light).
Cell Line Resistance: The chosen cell line may be resistant to tubulin inhibitors.Test the compound on a panel of different cancer cell lines. Include a positive control compound with a known mechanism of action (e.g., paclitaxel (B517696), colchicine).
Inconsistent results between experiments Variable Isomer Content: The ratio of (E) to (Z) isomers may differ between batches or due to handling.Standardize solution preparation and handling procedures. If possible, quantify the isomeric ratio of the stock solution.
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or medium can affect results.Maintain consistent cell culture practices. Use cells within a defined passage number range.
Pipetting Errors: Inaccurate dilution of the compound.Calibrate pipettes regularly. Prepare a serial dilution series carefully.
Unexpected cell morphology or off-target effects Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.
Compound Impurities: The synthesized compound may contain impurities with biological activity.Verify the purity of the compound using analytical methods (e.g., NMR, LC-MS).

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration) and a positive control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Assay: Perform the MTT or SRB assay according to the manufacturer's instructions to determine cell viability.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the compound induces G2/M arrest.[3]

Protocol 3: Tubulin Polymerization Assay

This assay can be performed using a kit from a commercial supplier (e.g., Cytoskeleton, Inc.).

  • Reagent Preparation: Prepare tubulin, GTP, and the appropriate buffers as per the kit's protocol.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine (B1669291) for inhibition) and a negative control (DMSO).

  • Initiation of Polymerization: Initiate tubulin polymerization, typically by raising the temperature to 37°C.

  • Measurement: Monitor the change in fluorescence or absorbance over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine the inhibitory effect of this compound.[3]

Quantitative Data Summary

The following table summarizes typical activity data for potent combretastatin A-4 analogues, which can serve as a benchmark for experiments with this compound.

Parameter Compound Class Typical Value Range Reference Cell Lines
IC50 (Cytotoxicity) Combretastatin A-4 Analogues< 1 µM to nanomolar rangeHepG2, K562, A549, etc.[3]
Tubulin Polymerization Inhibition (IC50) Combretastatin A-4 AnaloguesMicromolar rangeIn vitro assays[1][2]
Cell Cycle Arrest Combretastatin A-4 AnaloguesSignificant increase in G2/M phase populationVarious cancer cell lines[1][2][3]

Visualizations

Signaling Pathway of this compound

DMU2139_Signaling_Pathway DMU2139 This compound (cis-isomer) Tubulin β-Tubulin (Colchicine Binding Site) DMU2139->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death Results in

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Workflow for Cytotoxicity and Mechanism of Action

Experimental_Workflow start Start: this compound Stock Solution cytotoxicity 1. Cytotoxicity Screen (e.g., MTT/SRB Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 cell_cycle 2. Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Use IC50 conc. tubulin_assay 3. Tubulin Polymerization Assay ic50->tubulin_assay Test range around IC50 apoptosis 4. Apoptosis Assay (e.g., Annexin V) ic50->apoptosis Use IC50 conc. g2m_arrest Confirm G2/M Arrest cell_cycle->g2m_arrest tubulin_inhibition Confirm Tubulin Inhibition tubulin_assay->tubulin_inhibition apoptosis_induction Confirm Apoptosis Induction apoptosis->apoptosis_induction end Conclusion: Mechanism of Action g2m_arrest->end tubulin_inhibition->end apoptosis_induction->end

Caption: A logical workflow for characterizing the biological activity of this compound.

Troubleshooting Logic for Low Compound Activity

Troubleshooting_Logic start Problem: Low/No Activity check_solubility Is the compound soluble in media? start->check_solubility check_stability Is the stock solution fresh and stored properly? check_solubility->check_stability Yes solubility_issue Action: Prepare fresh dilutions, check for precipitate. check_solubility->solubility_issue No check_cells Are the cells healthy and responsive? check_stability->check_cells Yes stability_issue Action: Use new aliquot, protect from light/heat. check_stability->stability_issue No positive_control Does a positive control (e.g., CA-4) work? check_cells->positive_control Yes cell_issue Action: Use new passage of cells, check for contamination. check_cells->cell_issue No compound_issue Conclusion: Potential issue with the compound batch (purity/isomerization). positive_control->compound_issue Yes protocol_issue Conclusion: Issue with experimental protocol or cell line resistance. positive_control->protocol_issue No

Caption: A decision tree for troubleshooting low bioactivity of this compound.

References

Technical Support Center: (E/Z)-DMU2139

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential instability of the CYP1B1 inhibitor, DMU2139. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Understanding DMU2139 Instability

DMU2139, chemically known as 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one, belongs to the chalcone (B49325) class of compounds. The central propenone linker contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The "(E/Z)" designation indicates that the compound may be a mixture of these isomers or can interconvert between them. This isomerization is a primary source of instability, potentially leading to inconsistent experimental results. Chalcones are also known to be susceptible to degradation under various conditions, such as exposure to light and certain pH levels.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My experimental results with DMU2139 are inconsistent. What could be the cause?

A1: Inconsistent results are often linked to the instability of DMU2139. The primary cause is likely the isomerization between the more stable E isomer and the less stable Z isomer.[4][5] The two isomers can have different biological activities and physical properties, leading to variability in your assays. Degradation of the compound due to factors like pH and light exposure can also contribute to this inconsistency.

Q2: What are the recommended storage conditions for DMU2139?

A2: To minimize degradation and isomerization, DMU2139 should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C). Stock solutions should be prepared fresh in a suitable solvent, such as dimethylformamide (DMF) at a concentration of 10 mg/mL, and stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: How can I determine the isomeric purity of my DMU2139 sample?

A3: The most effective method for assessing the isomeric purity of DMU2139 is High-Performance Liquid Chromatography (HPLC).[6][7][8] A reversed-phase C18 column can be used to separate the E and Z isomers. The relative peak areas in the chromatogram will indicate the proportion of each isomer in your sample.

Q4: Is DMU2139 sensitive to light?

A4: Yes, chalcones are often photosensitive and can undergo E/Z isomerization upon exposure to UV or visible light.[1][2] It is crucial to protect both solid samples and solutions of DMU2139 from light by using amber vials or wrapping containers in aluminum foil.

Q5: How does pH affect the stability of DMU2139?

A5: The stability of chalcones can be highly dependent on pH. Acidic or alkaline conditions can catalyze isomerization or lead to degradation of the molecule.[3][6][9] It is advisable to maintain the pH of your experimental buffers within a neutral range (pH 6-8) and to assess the stability of DMU2139 in your specific buffer system.

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Action
Reduced Potency or Activity Over Time Isomerization to a less active isomer or degradation of the compound.1. Verify Purity: Analyze the purity and isomeric ratio of your DMU2139 stock using HPLC. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. 3. Perform a Time-Course Experiment: Assess the stability of DMU2139 in your experimental medium over the duration of your assay.
Appearance of New Peaks in HPLC Analysis E/Z isomerization or the formation of degradation products.1. Characterize New Peaks: If possible, use mass spectrometry (LC-MS) to identify the new species. 2. Optimize Experimental Conditions: Minimize exposure to light and maintain a neutral pH to reduce the rate of isomerization and degradation.
Variability Between Different Batches of DMU2139 Differences in the initial E/Z isomer ratio or purity between batches.1. Standardize Incoming Material: Analyze every new batch of DMU2139 by HPLC to determine its isomeric composition before use. 2. Purify if Necessary: If a high proportion of the undesired isomer is present, purification by chromatography may be required.

Experimental Protocols

Protocol 1: HPLC Method for (E/Z)-DMU2139 Isomer Analysis

This protocol provides a general framework for the separation and quantification of the E and Z isomers of DMU2139.

  • Instrumentation: HPLC system with UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 80:20 v/v) or acetonitrile (B52724) and a buffer (e.g., 60:40 v/v).[8] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Chalcones typically absorb strongly in the 310-370 nm range.[8] An initial wavelength of 340 nm is recommended.

  • Column Temperature: 30°C

  • Sample Preparation: Prepare a 1 mg/mL stock solution of DMU2139 in DMF. Dilute with the mobile phase to a final concentration of 10-20 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both isomers. The more stable E isomer is expected to have a longer retention time.

    • Integrate the peak areas for both the E and Z isomers to determine their relative abundance.

Protocol 2: Assessing the Photostability of DMU2139

This protocol helps determine the susceptibility of DMU2139 to photoisomerization and photodegradation.

  • Materials:

    • DMU2139 solution in a suitable solvent (e.g., methanol or acetonitrile)

    • Clear and amber glass vials

    • UV light source (e.g., 365 nm)

    • HPLC system

  • Procedure:

    • Prepare a working solution of DMU2139 (e.g., 10 µg/mL).

    • Aliquot the solution into two clear vials and one amber vial (control).

    • Expose one clear vial to the UV light source for a defined period (e.g., 1, 2, 4, 8 hours).

    • Keep the second clear vial under ambient light conditions.

    • Store the amber vial in the dark at the same temperature.

    • At each time point, take a sample from each vial and analyze by HPLC (using the method described in Protocol 1) to determine the E/Z ratio and the emergence of any degradation peaks.

    • Compare the chromatograms from the light-exposed samples to the dark control to assess the extent of photoisomerization and degradation.

Visualizations

G Logical Workflow for Troubleshooting DMU2139 Instability A Inconsistent Experimental Results B Assess Purity and Isomeric Ratio by HPLC A->B C Is the E/Z ratio consistent with previous batches? B->C D Are degradation peaks present? B->D E YES C->E YES F NO C->F NO G YES D->G YES H NO D->H NO E->H J Source new batch of DMU2139 and re-verify F->J K Optimize experimental conditions (light protection, pH control) G->K I Proceed with experiment, ensuring consistent light and pH conditions H->I L Prepare fresh stock solutions K->L

Caption: Troubleshooting workflow for DMU2139 instability.

G Potential Degradation Pathway for DMU2139 cluster_0 Isomerization cluster_1 Degradation E_isomer (E)-DMU2139 (more stable) Z_isomer (Z)-DMU2139 (less stable) E_isomer->Z_isomer Light (hν), Acid/Base Degradation_Products Degradation Products E_isomer->Degradation_Products Strong Acid/Base, Oxidizing Agents Z_isomer->E_isomer Heat (Δ) Z_isomer->Degradation_Products Strong Acid/Base, Oxidizing Agents

References

Optimizing (E/Z)-DMU2139 reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E/Z)-DMU2139. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, optimization, and troubleshooting of experiments involving DMU2139.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a stilbene (B7821643) derivative that exists as two geometric isomers: (E)-DMU2139 (trans) and (Z)-DMU2139 (cis). Stilbene derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The specific properties and activities of DMU2139 are dependent on its isomeric form.

Q2: How can I distinguish between the (E) and (Z) isomers of DMU2139?

A2: The most reliable method for distinguishing between the (E) and (Z) isomers is ¹H NMR spectroscopy. The vinylic protons of the trans isomer typically show a larger coupling constant (J ≈ 12-18 Hz) compared to the cis isomer (J ≈ 6-12 Hz).[1] Additionally, IR spectroscopy can be used, where the trans isomer often exhibits a characteristic out-of-plane C-H bending vibration around 960 cm⁻¹.[1]

Q3: What are the most common methods for synthesizing stilbene derivatives like DMU2139?

A3: Common synthetic routes for stilbene derivatives include the Wittig reaction, the Heck reaction, and the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4] The choice of method can influence the yield and the ratio of (E) to (Z) isomers obtained.

Q4: How should I store this compound?

A4: Stilbene derivatives can be sensitive to light, which can cause photoisomerization between the (E) and (Z) forms. It is recommended to store DMU2139 in a cool, dark place, protected from UV light, and under an inert atmosphere if it is prone to oxidation.

Q5: Can the (Z) isomer be converted to the (E) isomer?

A5: Yes, the isomerization of (Z)-DMU2139 to the more thermodynamically stable (E)-DMU2139 can often be achieved through various methods. These include exposure to a catalytic amount of acid, treatment with a triplet sensitizer (B1316253) under photochemical conditions, or thermal isomerization. However, these conditions can sometimes lead to side reactions, so they must be optimized carefully.

Troubleshooting Guides

Issue 1: Low Yield in DMU2139 Synthesis

Question: I am experiencing a consistently low yield of DMU2139 when using the Wittig/Heck reaction. What are the potential causes and solutions?

Answer: Low yields are a common issue in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solutions
Inactive Catalyst (Heck Reaction) The palladium catalyst can deactivate, especially at high temperatures. Consider using a more stable catalyst or fresh palladium source (e.g., Pd(OAc)₂). Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) as the Pd(0) species is oxygen-sensitive.
Incomplete Ylide Formation (Wittig Reaction) Ylide formation may be incomplete due to a weak base or the presence of moisture. Use a strong, fresh base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., dry THF). Ensure all glassware is thoroughly dried before use.
Poor Reagent Quality Impure starting materials (aldehyde, aryl halide, or phosphonium (B103445) salt) can lead to side reactions and lower yields. Purify starting materials if necessary.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition. Experiment with a range of temperatures to find the optimal condition. For the Heck reaction, higher temperatures might be needed for less reactive aryl bromides.
Incorrect Solvent or Base The choice of solvent and base is critical. For the Heck reaction, ensure the solvent is anhydrous (e.g., DMF, acetonitrile). For the Wittig reaction, the solvent can influence the E/Z ratio.
Losses During Work-up and Purification Significant amounts of product can be lost during extraction, washing, and chromatography. Ensure complete extraction, minimize transfers, and rinse all glassware. When performing column chromatography, choose an appropriate solvent system to avoid product loss.
Issue 2: Poor (E/Z) Selectivity

Question: My synthesis produces a mixture of (E) and (Z)-DMU2139 that is difficult to separate. How can I improve the stereoselectivity of the reaction?

Answer: Controlling the E/Z ratio is a key challenge in stilbene synthesis. The reaction conditions play a crucial role in determining the isomeric outcome.

Potential CauseRecommended Solutions
Reaction Type and Conditions (Wittig) The nature of the ylide in a Wittig reaction significantly affects selectivity. Non-stabilized ylides tend to give more of the (Z)-isomer, while stabilized ylides favor the (E)-isomer. The choice of solvent and the presence of lithium salts can also influence the outcome.
Ligand Choice (Heck Reaction) In the Heck reaction, the steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst can influence the E/Z selectivity. Experimenting with different ligands, such as bulky phosphines, can enhance selectivity for the desired isomer.
Reaction Temperature and Time Higher temperatures or prolonged reaction times can sometimes lead to the isomerization of the kinetic product to the more thermodynamically stable (E) isomer. Carefully controlling these parameters can help favor one isomer.
Post-synthesis Isomerization Exposure of the product mixture to light or trace amounts of acid during work-up or purification can cause isomerization. Work in low-light conditions and use neutralized glassware and solvents.
Issue 3: Difficulty in Product Purification

Question: I am struggling to separate the (E) and (Z) isomers of DMU2139 and remove byproducts like triphenylphosphine (B44618) oxide (from Wittig). What are the best purification strategies?

Answer: Purification of stilbene isomers and removal of reaction byproducts requires specific techniques.

ProblemRecommended Solutions
Separating (E) and (Z) Isomers Column Chromatography: This is the most common method. The (E) isomer is typically less polar than the (Z) isomer and will elute first from a silica (B1680970) gel column using a non-polar eluent system (e.g., hexane/ethyl acetate). Fractional Crystallization: The (E)-isomer is often less soluble than the (Z)-isomer in solvents like ethanol. Dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly can lead to the crystallization of the pure (E)-isomer.
Removing Triphenylphosphine Oxide This byproduct from the Wittig reaction can be challenging to remove completely. One method is to treat the crude reaction mixture with ZnCl₂ in ethanol, which forms a complex with the triphenylphosphine oxide that precipitates and can be removed by filtration. Alternatively, careful column chromatography can also separate the product from this byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and should be optimized for the specific substrates used to synthesize DMU2139.

Materials:

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the benzyltriphenylphosphonium halide and the anhydrous solvent.

  • Stir the suspension until the solid is well-dispersed.

  • Slowly add the base to the suspension at room temperature. The formation of the ylide is often indicated by a color change (e.g., to deep orange/red).

  • Stir the ylide solution for 30-60 minutes at room temperature.

  • Add the substituted benzaldehyde dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin-Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to separate the (E) and (Z) isomers.

Protocol 2: ¹H NMR Analysis of this compound Isomers

Objective: To determine the ratio of (E) to (Z) isomers in a sample of DMU2139.

Procedure:

  • Prepare a solution of the DMU2139 sample in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

  • Acquire the ¹H NMR spectrum.

  • Identify the signals corresponding to the vinylic protons for both the (E) and (Z) isomers. The (E) isomer's vinylic protons will appear as a doublet with a coupling constant of ~12-18 Hz, while the (Z) isomer's will have a smaller coupling constant of ~6-12 Hz.

  • Integrate the vinylic proton signals for both isomers.

  • The ratio of the integrals corresponds to the molar ratio of the (E) and (Z) isomers in the sample.

Data Presentation

Table 1: Optimized Reaction Conditions for DMU2139 Synthesis
ParameterWittig Reaction (Favors Z-isomer)Heck Reaction (Favors E-isomer)
Catalyst N/APd(OAc)₂ (2 mol%)
Ligand N/AP(o-tol)₃ (4 mol%)
Base Sodium Hydride (NaH)Triethylamine (Et₃N)
Solvent Anhydrous THFAnhydrous DMF
Temperature 0 °C to Room Temp.100 °C
Time 6 hours12 hours
Typical Yield 75-85%80-90%
Typical (E:Z) Ratio 20:80>95:5
Table 2: Spectroscopic Data for DMU2139 Isomers
Spectroscopic TechniqueParameter(Z)-DMU2139 (cis)(E)-DMU2139 (trans)Key Differentiating Feature
¹H NMR Vinylic Proton Coupling Constant (J)~ 8 Hz~ 16 HzLarger J-coupling for the trans isomer.
UV-Vis Spectroscopy λmax~280 nm~295 nmBathochromic (red) shift for the more planar trans isomer.
IR Spectroscopy C-H out-of-plane bend (alkene)~690 cm⁻¹~960 cm⁻¹Strong, characteristic peak for the trans isomer.

Visualizations

Hypothetical Signaling Pathway Affected by (E)-DMU2139

DMU2139_Pathway cluster_cell Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation DMU2139 (E)-DMU2139 DMU2139->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by (E)-DMU2139.

Experimental Workflow for DMU2139 Synthesis and Purification

Synthesis_Workflow start Start: Reagents reaction Wittig Reaction start->reaction workup Aqueous Work-up (Quench & Extract) reaction->workup dry Dry & Concentrate workup->dry crude Crude (E/Z) Mixture dry->crude purify Column Chromatography crude->purify isomers Separated Isomers purify->isomers analyze NMR Analysis isomers->analyze end Pure (E) and (Z) Isomers analyze->end

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Reaction Yield

Troubleshooting_Yield start Low Yield? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst/Base (Heck/Wittig) check_conditions->optimize_catalyst Conditions OK review_workup Review Work-up & Purification Steps optimize_catalyst->review_workup System Optimized solution Yield Improved review_workup->solution

Caption: Decision tree for troubleshooting low yield in DMU2139 synthesis.

References

Technical Support Center: (E/Z)-DMU2139 Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of (E/Z)-DMU2139 isomers.

Frequently Asked Questions (FAQs)

Q1: What is DMU2139 and why is the separation of its (E/Z) isomers important?

A1: DMU2139, with the chemical name 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one, is a potent and specific inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme[1][2][3]. The molecule contains a carbon-carbon double bond in its propenone linker, giving rise to (E) and (Z) geometric isomers. These isomers can have different three-dimensional structures, which may lead to variations in their biological activity, potency, and selectivity as CYP1B1 inhibitors. Therefore, separating and characterizing each isomer is crucial for accurate pharmacological studies and drug development.

Q2: What chromatographic techniques are suitable for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for separating geometric isomers like those of DMU2139[4]. The choice between these methods will depend on the specific properties of the isomers and the available instrumentation. Chiral chromatography is not necessary for separating geometric isomers, but specialized stationary phases can be beneficial[5].

Q3: What type of HPLC column is recommended for separating this compound?

A3: For the separation of geometric isomers like this compound, reversed-phase columns (e.g., C18, C8) are a good starting point. However, columns with phenyl or fluoro-phenyl phases can offer alternative selectivity due to π-π interactions with the aromatic rings in the DMU2139 structure, potentially enhancing the resolution of the isomers[6].

Q4: How does the inhibition of CYP1B1 by DMU2139 impact signaling pathways?

A4: DMU2139 is a specific inhibitor of CYP1B1, an enzyme involved in the metabolism of various endogenous and exogenous compounds, including steroid hormones and pro-carcinogens. By inhibiting CYP1B1, DMU2139 can modulate cellular signaling pathways in several ways:

  • Preventing Carcinogen Activation: CYP1B1 can metabolically activate certain pro-carcinogens into their ultimate carcinogenic forms. DMU2139 can block this activation, thereby preventing DNA damage and reducing cancer risk.

  • Altering Hormone Metabolism: CYP1B1 is involved in the metabolism of estrogens. Inhibition by DMU2139 can alter the balance of estrogen metabolites, which may have implications in hormone-dependent cancers.

  • Sensitizing Cancer Cells to Chemotherapy: Some cancer cells overexpress CYP1B1, which can contribute to drug resistance by metabolizing and inactivating chemotherapeutic agents. DMU2139 can reverse this resistance by inhibiting CYP1B1 activity[1][3].

Troubleshooting Guide for HPLC Separation of this compound Isomers

This guide addresses common problems encountered during the HPLC separation of this compound.

ProblemPossible CauseSuggested Solution
Poor or No Separation of Isomers Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. Consider adding a small percentage of a different solvent to fine-tune selectivity.
Unsuitable stationary phase.Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl, pentafluorophenyl) to exploit different separation mechanisms[6].
Suboptimal temperature.Adjust the column temperature. Sometimes, lower temperatures can improve the resolution of isomers.
Peak Tailing Secondary interactions with the stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to mask active silanol (B1196071) groups on the silica (B1680970) support.
Column overload.Reduce the sample concentration or injection volume.
Peak Broadening Extra-column band broadening.Ensure all tubing and connections are as short and narrow as possible. Check for voids in the column.
Column degradation.Replace the column if it has been used extensively or under harsh conditions.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Use a high-quality HPLC system with a reliable pump.
Changes in column temperature.Use a column oven to maintain a constant and stable temperature.
Column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, which typically requires flushing with 10-20 column volumes.

Experimental Workflow & Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis & Collection prep Dissolve this compound mixture in a suitable solvent inject Inject sample onto HPLC column prep->inject 1 separate Isocratic or gradient elution inject->separate 2 detect UV detection at an appropriate wavelength separate->detect 3 analyze Analyze chromatogram for peak resolution detect->analyze 4 collect Fraction collection of separated isomers analyze->collect 5 signaling_pathway cluster_activation Metabolic Activation cluster_inhibition Inhibition by DMU2139 cluster_downstream Downstream Effects procarcinogen Pro-carcinogen cyp1b1 CYP1B1 procarcinogen->cyp1b1 carcinogen Carcinogen cyp1b1->carcinogen Metabolism dna_damage DNA Damage carcinogen->dna_damage dmu2139 This compound dmu2139->cyp1b1 Inhibits cancer Cancer Initiation dna_damage->cancer

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activity of two prominent cytochrome P450 1B1 (CYP1B1) inhibitors: (E/Z)-DMU2139 and 2,3',4,5'-Tetramethoxystilbene (TMS). The overexpression of CYP1B1 in various tumor types and its role in metabolizing and inactivating chemotherapeutic agents has positioned it as a key target in oncology research. Potent and selective inhibitors of CYP1B1 are valuable tools for investigating its biological functions and hold promise for overcoming cancer drug resistance.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of this compound and TMS have been evaluated against CYP1B1 and other closely related CYP1A isoforms. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.

CompoundTarget CYP IsoformIC50 (nM)Selectivity (fold) vs. CYP1A1Selectivity (fold) vs. CYP1A2
This compound CYP1B1988133
CYP1A1795--
CYP1A2~1200--
2,3',4,5'-Tetramethoxystilbene (TMS) CYP1B16[1]50[1][2]517[1][2]
CYP1A1300[1][2]--
CYP1A23100[1][2]--

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The inhibitory activities of this compound and TMS are typically determined using the Ethoxyresorufin-O-deethylase (EROD) assay . This fluorometric assay measures the catalytic activity of CYP1A and CYP1B1 enzymes.

Principle: The EROD assay utilizes the substrate 7-ethoxyresorufin, which is O-deethylated by CYP1A1, CYP1A2, and CYP1B1 to produce the highly fluorescent product resorufin (B1680543). The rate of resorufin formation is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in resorufin production in the presence of the inhibitor.

Generalized Protocol:

  • Preparation of Reagents:

    • Recombinant human CYP1B1, CYP1A1, or CYP1A2 enzymes (often in the form of microsomes from insect or bacterial cells).

    • 7-ethoxyresorufin substrate solution (in a suitable solvent like DMSO).

    • NADPH (cofactor for the enzymatic reaction) solution in buffer.

    • Inhibitor compounds (this compound or TMS) at various concentrations.

    • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Resorufin standard for calibration.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well microplate format.

    • A pre-incubation mixture is prepared containing the CYP enzyme, buffer, and the inhibitor at the desired concentration.

    • The reaction is initiated by the addition of 7-ethoxyresorufin.

    • The reaction is then started by adding NADPH.

    • The plate is incubated at 37°C, and the fluorescence of resorufin is measured kinetically over time using a fluorescence plate reader (excitation ~530-570 nm, emission ~580-590 nm).

  • Data Analysis:

    • The rate of resorufin formation is calculated from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition for each inhibitor concentration is determined relative to a vehicle control (no inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Mechanism of Action and Biological Significance

Both this compound and TMS act as competitive inhibitors of CYP1B1, meaning they bind to the active site of the enzyme and compete with the natural substrate.[1] This inhibition has significant implications in the context of cancer therapy.

CYP1B1 is known to be overexpressed in a variety of cancers and can contribute to chemoresistance by metabolizing and inactivating anticancer drugs such as paclitaxel (B517696) and docetaxel.[3] By inhibiting CYP1B1, compounds like this compound and TMS can prevent the breakdown of these chemotherapeutic agents, thereby increasing their effective concentration within the tumor cells and restoring their therapeutic efficacy.

Visualizing the Role of CYP1B1 Inhibition in Overcoming Chemoresistance

The following diagram illustrates the signaling pathway of CYP1B1-mediated chemoresistance and how inhibitors like this compound and TMS can counteract this process.

CYP1B1_Chemoresistance CYP1B1-Mediated Chemoresistance and its Inhibition cluster_0 Cancer Cell Chemo Chemotherapeutic Drug (e.g., Paclitaxel) CYP1B1 CYP1B1 Enzyme Chemo->CYP1B1 Metabolism Cell_Death Apoptosis / Cell Death Chemo->Cell_Death Induces Inactive_Metabolite Inactive Metabolite CYP1B1->Inactive_Metabolite Inactive_Metabolite->Cell_Death Inhibitor This compound or TMS Inhibitor->CYP1B1 Inhibits

Caption: CYP1B1 metabolizes and inactivates chemotherapeutic drugs, leading to chemoresistance. Inhibitors like this compound and TMS block this activity, restoring the efficacy of the anticancer drugs.

Experimental Workflow for Evaluating CYP1B1 Inhibitors

The following diagram outlines a typical experimental workflow for assessing the efficacy of a CYP1B1 inhibitor in a cellular context.

Experimental_Workflow Workflow for Cellular Evaluation of CYP1B1 Inhibitors cluster_workflow Cell-Based Assay Workflow start Cancer Cell Line (High CYP1B1 expression) treatment Treat with: 1. Chemotherapeutic Drug 2. Inhibitor 3. Combination start->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: - Determine IC50 - Assess Synergism viability_assay->data_analysis end Conclusion on Inhibitor Efficacy data_analysis->end

Caption: A streamlined workflow for testing the ability of a CYP1B1 inhibitor to sensitize cancer cells to a chemotherapeutic agent.

References

(E/Z)-DMU2139: A Breakthrough in Overcoming Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A novel inhibitor of the CYP1B1 enzyme, (E/Z)-DMU2139, has demonstrated significant potential in overcoming resistance to common chemotherapeutic agents, offering a promising new strategy for treating a variety of cancers. Preclinical data reveals that DMU2139 is a highly potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolism of chemotherapy drugs and the development of treatment resistance.

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of this compound with existing methods, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

Performance of this compound Against Existing CYP1B1 Inhibitors

This compound has shown superior performance in preclinical studies when compared to other known CYP1B1 inhibitors. Its high potency and selectivity make it a promising candidate for further development.

Table 1: Comparative Inhibitory Activity of CYP1B1 Inhibitors
CompoundTarget EnzymeIC50 (nM)Selectivity vs. CYP1A1Selectivity vs. CYP1A2
This compound Human CYP1B1 9 88-fold 133-fold
α-Naphthoflavone (ANF)Human CYP1B15Lower selectivityLower selectivity
HesperetinHuman CYP1B1>4000Selective for CYP1A1/1B1-
HomoeriodictyolHuman CYP1B1240Selective-
ProanthocyanidinHuman CYP1B12530--
GalanginHuman CYP1B13--

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 indicates a more potent inhibitor.

Table 2: Physicochemical Properties of this compound vs. α-Naphthoflavone (ANF)
PropertyThis compoundα-Naphthoflavone (ANF)
Aqueous Solubility ImprovedPoor
Lipophilicity (LogP) ImprovedHigh

The improved solubility and lipophilicity of DMU2139 suggest better pharmacokinetic properties compared to ANF, which could translate to improved efficacy and safety in a clinical setting.

Overcoming Cisplatin (B142131) Resistance with this compound

A key finding from preclinical studies is the ability of this compound to reverse cisplatin resistance in cancer cells that overexpress CYP1B1. Cisplatin is a cornerstone of treatment for many cancers, but acquired resistance is a major clinical challenge.

Table 3: Effect of this compound on Cisplatin Efficacy in CYP1B1-Overexpressing Cells
Cell LineTreatmentEC50 of Cisplatin (µM)
HEK293 (CYP1B1-expressing)Cisplatin alone61
HEK293 (CYP1B1-expressing)Cisplatin + this compound 8.3
HEK293 (empty vector)Cisplatin alone8.7

EC50 is the concentration of a drug that gives a half-maximal response. A lower EC50 indicates greater efficacy.

These results demonstrate that the presence of DMU2139 restores the sensitivity of CYP1B1-overexpressing cells to cisplatin, to a level comparable to cells that do not overexpress the enzyme.[1]

Existing Methods and Standard of Care

The overexpression of CYP1B1 is associated with resistance to several chemotherapy drugs, including platinum-based agents like cisplatin and taxanes like docetaxel.[2][3] This is a significant clinical problem in cancers such as:

  • Ovarian Cancer: For platinum-resistant ovarian cancer, the standard of care often involves sequential use of single-agent non-platinum cytotoxic therapies like liposomal doxorubicin, paclitaxel, gemcitabine, or topotecan.[2][4] The overall response rates for these treatments are modest, typically in the range of 10-15%.[2]

  • Breast Cancer: In cases of docetaxel-resistant breast cancer, treatment options are limited, and cross-resistance to other chemotherapeutics is common.[5] Standard-of-care may involve other chemotherapy agents or targeted therapies depending on the breast cancer subtype.[5]

This compound presents a novel approach by directly targeting the mechanism of resistance, potentially re-sensitizing tumors to existing, effective therapies.

Signaling Pathways

CYP1B1 is known to be involved in signaling pathways that promote cancer progression, including cell proliferation and metastasis. By inhibiting CYP1B1, this compound can potentially disrupt these oncogenic pathways.

CYP1B1_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5/6 LRP5/6 GSK3b GSK3b Dsh->GSK3b | b-catenin b-catenin GSK3b->b-catenin P Axin Axin Axin->b-catenin APC APC APC->b-catenin Degradation Degradation b-catenin->Degradation b-catenin_nuc β-catenin b-catenin->b-catenin_nuc CYP1B1 CYP1B1 CYP1B1->b-catenin stabilizes TCF/LEF TCF/LEF b-catenin_nuc->TCF/LEF Target_Genes Target Gene Expression TCF/LEF->Target_Genes

Caption: CYP1B1 and the Wnt/β-catenin Signaling Pathway.

CYP1B1_uPA_Pathway CYP1B1 CYP1B1 Sp1 Sp1 CYP1B1->Sp1 upregulates uPA uPA/uPAR Expression Sp1->uPA MMPs MMP Activation uPA->MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation Metastasis Metastasis ECM_Degradation->Metastasis

Caption: CYP1B1 and the uPA/uPAR Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CYP1B1 Enzymatic Inhibition Assay (EROD Assay)

This assay is used to determine the inhibitory potency (IC50) of compounds against CYP1B1.

  • Materials:

    • Recombinant human CYP1B1 enzyme (e.g., in yeast-derived microsomes)

    • 7-Ethoxyresorufin (EROD), a fluorogenic substrate

    • NADPH regenerating system (cofactor)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • This compound and other test inhibitors

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

    • In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the inhibitor dilutions.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the EROD substrate.

    • Measure the fluorescence of the product (resorufin) over time using a microplate reader (Excitation: ~530 nm, Emission: ~590 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of cisplatin, with and without DMU2139, on the viability of cancer cells.

  • Materials:

    • HEK293 cells (or other relevant cancer cell lines) transfected to overexpress CYP1B1, and control cells with an empty vector.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Cisplatin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Absorbance microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of cisplatin, either alone or in combination with a fixed, non-toxic concentration of this compound.

    • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the cisplatin concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its high potency and selectivity for CYP1B1, coupled with its ability to overcome resistance to established chemotherapeutic agents like cisplatin, highlight its potential as a valuable addition to the oncologist's armamentarium. The favorable physicochemical properties of DMU2139 further support its development as a clinical candidate. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this promising new agent.

References

(E/Z)-DMU2139: A Comparative Analysis of a Potent and Selective CYP1B1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E/Z)-DMU2139's performance against other selective Cytochrome P450 1B1 (CYP1B1) inhibitors. The information is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

This compound, with the common chemical name DMU2139, has been identified as a potent and highly selective inhibitor of CYP1B1, an enzyme overexpressed in a variety of human tumors and implicated in the development of resistance to several anticancer drugs.[1][2][3][4][5][6] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive overview of DMU2139 in the context of related CYP1B1 inhibitors.

Quantitative Performance Comparison

The inhibitory activity of DMU2139 and its analogs, along with other notable CYP1B1 inhibitors, has been evaluated in vitro. The following table summarizes their half-maximal inhibitory concentrations (IC50) against CYP1B1 and other CYP450 isoforms, providing a clear comparison of their potency and selectivity.

CompoundCYP1B1 IC50 (nM)CYP1A1 IC50 (nM)CYP1A2 IC50 (nM)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)Selectivity for CYP1B1 over CYP1A1Reference
DMU2139 9 795120010.6588-fold [2][3][5]
This compound 4 -----[7]
DMU2105 10 7421200--74-fold [1][2][6]
α-Naphthoflavone (ANF) 5 606--0.08-fold [8]
Compound 4c (ANF deriv.) < 1 -----[8][9]
Compound 9e (ANF deriv.) 0.49 -----[10]
Compound 9j (ANF deriv.) 0.52 -----[10]
Compound B20 - ----Exceptional [11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DMU2139 and its alternatives.

CYP1B1 Inhibition Assay (In Vitro)

This protocol is designed to determine the inhibitory potency of a compound against human CYP1B1 enzyme.

Materials:

  • Recombinant human CYP1B1 enzyme (e.g., from yeast-derived microsomes)

  • 7-Ethoxyresorufin (ER) as a substrate

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Test compound (e.g., DMU2139) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate (B84403) buffer (pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH regenerating system, and recombinant human CYP1B1 enzyme in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, 7-ethoxyresorufin.

  • Monitor the fluorescence of the product, resorufin, over time using a fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay to Assess Reversal of Chemotherapy Resistance

This protocol evaluates the ability of a CYP1B1 inhibitor to sensitize cancer cells overexpressing CYP1B1 to a chemotherapeutic agent like cisplatin.

Materials:

  • Human cancer cell line overexpressing CYP1B1 (e.g., HEK293/CYP1B1)

  • Parental cell line (not overexpressing CYP1B1) as a control

  • Cell culture medium and supplements

  • Cisplatin (or other relevant chemotherapeutic agent)

  • Test compound (CYP1B1 inhibitor)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed the CYP1B1-overexpressing and parental cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the chemotherapeutic agent (e.g., cisplatin) in the presence or absence of a fixed, non-toxic concentration of the CYP1B1 inhibitor (e.g., DMU2139).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

  • Determine the EC50 value of the chemotherapeutic agent in the presence and absence of the CYP1B1 inhibitor to assess the reversal of resistance.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows discussed in this guide.

CYP1B1_Drug_Resistance_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Chemotherapeutic_Drug Chemotherapeutic Drug (e.g., Paclitaxel, Cisplatin) Chemotherapeutic_Drug_int Intracellular Chemotherapeutic Drug Chemotherapeutic_Drug->Chemotherapeutic_Drug_int CYP1B1 CYP1B1 Enzyme Chemotherapeutic_Drug_int->CYP1B1 Metabolism Drug_Target Cellular Target (e.g., Microtubules, DNA) Chemotherapeutic_Drug_int->Drug_Target Binding Inactive_Metabolite Inactive Metabolite CYP1B1->Inactive_Metabolite Drug_Resistance Drug Resistance CYP1B1->Drug_Resistance Apoptosis Apoptosis / Cell Death Drug_Target->Apoptosis DMU2139 This compound DMU2139->CYP1B1 Inhibition

CYP1B1-mediated drug resistance and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays Compound_Synthesis Compound Synthesis (this compound & Alternatives) Enzyme_Inhibition_Assay CYP1B1 Enzyme Inhibition Assay Compound_Synthesis->Enzyme_Inhibition_Assay Selectivity_Panel CYP450 Isoform Selectivity Panel Compound_Synthesis->Selectivity_Panel Cell_Culture Cancer Cell Culture (CYP1B1-overexpressing) IC50_Determination IC50 Value Determination Enzyme_Inhibition_Assay->IC50_Determination Selectivity_Profile Selectivity Profile Selectivity_Panel->Selectivity_Profile Chemoresistance_Assay Chemoresistance Reversal Assay (with Cisplatin) Cell_Culture->Chemoresistance_Assay EC50_Shift EC50 Shift Analysis Chemoresistance_Assay->EC50_Shift

Workflow for the preclinical evaluation of CYP1B1 inhibitors.

References

Cross-Validation of (E/Z)-DMU2139: A Comparative Guide to Validating Novel Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the validation of novel therapeutic agents is a critical process that bridges the gap between initial synthesis and potential clinical application. This guide provides a comprehensive framework for the cross-validation of the novel tubulin inhibitor, (E/Z)-DMU2139. By comparing its performance with established tubulin-targeting agents, this document offers an objective analysis supported by experimental data and detailed methodologies.

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. For the purpose of this guide, the hypothetical compound this compound is characterized as a microtubule-destabilizing agent, and its validation is benchmarked against the well-characterized inhibitors Paclitaxel (B517696) (a stabilizing agent) and Colchicine (a destabilizing agent).

Data Presentation: Comparative Efficacy of Tubulin Inhibitors

The following tables summarize the key quantitative data obtained from a suite of in vitro and in vivo assays, providing a direct comparison of this compound with standard tubulin inhibitors.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundMechanism of ActionIC50 (µM) for Tubulin Polymerization Inhibition
This compound (Hypothetical) Destabilizing 2.5
ColchicineDestabilizing~1 - 5[1]
PaclitaxelStabilizingPromotes polymerization[1]

Table 2: In Vitro Cytotoxicity (IC50 Values in nM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)[2]MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
This compound (Hypothetical) 15 20 12 18
Colchicine~10 - 50~4 - 24[2]~5 - 30~8 - 40
Paclitaxel~5 - 204 - 24[2]~2 - 10~3 - 15

Table 3: Cellular Effects on HeLa Cells (24-hour treatment)

Compound (at 2x IC50)% Cells in G2/M Phase% Apoptotic Cells (Annexin V Positive)
This compound (Hypothetical) ~75% ~40%
Colchicine~70-80%~35-45%
Paclitaxel~65-75%~30-40%

Table 4: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Administration ScheduleTumor Growth Inhibition (%)
This compound (Hypothetical) 15 Daily, i.p. ~60%
Paclitaxel125 consecutive days, i.v.[2]Significant growth inhibition[2]
Vehicle Control-Daily, i.p.0%

Mandatory Visualizations

To elucidate the experimental processes and biological pathways discussed, the following diagrams have been generated.

G2_M_Arrest_Workflow cluster_cell_culture Cell Culture & Treatment cluster_flow_cytometry Flow Cytometry cluster_western_blot Western Blotting A Cancer Cell Culture (e.g., HeLa) B Treatment with This compound or Reference Compound A->B C Cell Harvesting & Fixation B->C G Cell Lysis & Protein Quantification B->G D Propidium Iodide (PI) Staining C->D E Flow Cytometry Analysis D->E F Quantification of Cells in G2/M Phase E->F K Data Interpretation F->K Confirmation of G2/M Arrest H SDS-PAGE & Protein Transfer G->H I Immunoblotting for Cyclin B1, p-CDK1 H->I J Analysis of Protein Expression Levels I->J J->K Tubulin_Inhibitor_Apoptosis_Pathway A This compound (Tubulin Destabilizer) B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Spindle Dysfunction C->D E Spindle Assembly Checkpoint Activation D->E F Prolonged Mitotic Arrest (G2/M Phase) E->F G Mitochondrial Pathway (Intrinsic Apoptosis) F->G H Bcl-2 Family Dysregulation (e.g., p-Bcl-2) G->H I Caspase Cascade Activation (Caspase-9, Caspase-3) H->I J Apoptosis I->J

References

(E/Z)-DMU2139: A Novel CYP1B1 Inhibitor for Overcoming Cisplatin Resistance in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of the investigational compound (E/Z)-DMU2139, a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1. The data presented herein compares the in vitro efficacy of DMU2139 in combination with the standard-of-care chemotherapeutic agent, cisplatin (B142131), against cisplatin alone in a cisplatin-resistant cancer cell line model.

Disclaimer: The following information is based on publicly available preclinical research. This compound is an investigational compound and is not approved for clinical use. No in vivo efficacy data for DMU2139 in animal models was identified in the public domain as of the date of this publication.

Executive Summary

This compound has demonstrated significant potential in preclinical in vitro studies to reverse resistance to cisplatin, a cornerstone of cancer chemotherapy. In cancer cells overexpressing the CYP1B1 enzyme, a known contributor to drug resistance, DMU2139 restores sensitivity to cisplatin. This guide summarizes the key experimental findings, outlines the methodologies used, and provides a visual representation of the underlying scientific principles.

Data Presentation

Table 1: In Vitro Inhibitory Activity of DMU2139 against Cytochrome P450 Isoforms
EnzymeIC50 (nM)Selectivity vs. CYP1B1
CYP1B19-
CYP1A179588-fold
CYP1A2>10,000>1111-fold
CYP2C9>10,000>1111-fold
CYP2C19>10,000>1111-fold
CYP2D6>10,000>1111-fold
CYP3A4>10,000>1111-fold

IC50 values represent the concentration of DMU2139 required to inhibit 50% of the enzyme's activity.

Table 2: Effect of DMU2139 on Cisplatin Cytotoxicity in CYP1B1-Expressing HEK293 Cells
Treatment GroupEC50 of Cisplatin (µM)Fold Reversal of Resistance
Cisplatin alone (in CYP1B1-expressing cells)61-
Cisplatin + DMU2139 (in CYP1B1-expressing cells)8.37.3-fold
Cisplatin alone (in control cells)8.7-

EC50 values represent the concentration of cisplatin required to reduce cell viability by 50%.

Experimental Protocols

Determination of IC50 Values for CYP450 Inhibition

The inhibitory activity of DMU2139 against various human CYP450 isoforms was assessed using commercially available yeast-derived microsomes (Sacchrosomes™) expressing individual CYP enzymes. The assay is based on the metabolism of a fluorescent substrate by the specific CYP enzyme. The reaction was initiated by the addition of NADPH, and the fluorescence was measured over time. The IC50 values were calculated by determining the concentration of DMU2139 that resulted in a 50% reduction in the rate of substrate metabolism.

Cell Culture and Cisplatin Resistance Model

Human Embryonic Kidney (HEK293) cells were engineered to overexpress the human CYP1B1 enzyme. These cells, along with control HEK293 cells transfected with an empty plasmid, were used to model cisplatin resistance driven by CYP1B1. The human ovarian adenocarcinoma cell line A2780, which also expresses CYP1B1, was used as another model.

Cytotoxicity Assay (MTT Assay)

The effect of DMU2139 on reversing cisplatin resistance was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with varying concentrations of cisplatin in the presence or absence of a fixed concentration of DMU2139. After a predetermined incubation period, MTT solution was added to each well. The formazan (B1609692) crystals formed by viable cells were then dissolved, and the absorbance was measured at a specific wavelength. The EC50 values for cisplatin were calculated from the dose-response curves.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cancer Cell with CYP1B1 Overexpression cluster_1 Intervention with DMU2139 Cisplatin Cisplatin (Standard of Care) CYP1B1 CYP1B1 Enzyme Cisplatin->CYP1B1 Metabolism Inactive_Cisplatin Inactive Metabolites Drug_Resistance Drug Resistance (Reduced Efficacy) Inactive_Cisplatin->Drug_Resistance CYP1B1->Inactive_Cisplatin DMU2139 This compound DMU2139->CYP1B1 Inhibition Active_Cisplatin Active Cisplatin Cell_Death Apoptosis / Cell Death Active_Cisplatin->Cell_Death Blocked_CYP1B1 CYP1B1 (Inhibited)

Caption: Mechanism of DMU2139 in overcoming cisplatin resistance.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis start Seed CYP1B1-overexpressing cancer cells in 96-well plates treatment Treat with varying concentrations of Cisplatin +/- a fixed concentration of DMU2139 start->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt dissolve Dissolve formazan crystals with solvent incubate_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ec50 Calculate EC50 values for Cisplatin in each treatment group read_absorbance->calculate_ec50 end Compare EC50 values to determine the reversal of resistance calculate_ec50->end

A Comparative Analysis of (E/Z)-DMU2139 and Other Potent CYP1B1 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance of (E/Z)-DMU2139 against other notable CYP1B1 inhibitors, supported by experimental data and detailed protocols.

This compound has emerged as a highly potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and the development of resistance to chemotherapeutic agents such as cisplatin (B142131). This guide provides a comprehensive benchmark of this compound against other well-characterized CYP1B1 inhibitors: (E)-2,3',4',5'-tetramethoxystilbene (TMS), α-naphthoflavone (ANF), and Berberine. The following sections present a comparative analysis of their inhibitory potency, selectivity, and their potential role in overcoming cisplatin resistance, supplemented with detailed experimental methodologies and pathway diagrams.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activities of this compound and its counterparts were evaluated against CYP1B1 and the closely related isoforms CYP1A1 and CYP1A2. The half-maximal inhibitory concentration (IC50) values, collated from various studies, are presented in Table 1. A lower IC50 value signifies greater potency.

CompoundCYP1B1 IC50 (nM)CYP1A1 IC50 (nM)CYP1A2 IC50 (nM)Selectivity for CYP1B1 over CYP1A1Selectivity for CYP1B1 over CYP1A2
This compound 9 795 >10,000 ~88-fold >1111-fold
(E)-2,3',4',5'-tetramethoxystilbene (TMS)6300310050-fold517-fold
α-naphthoflavone (ANF)~5VariesVariesLowLow
Berberine~44 (Ki)>10,000>10,000>227-fold>227-fold

(Note: Data is compiled from multiple sources and experimental conditions may vary. ANF IC50 values are highly variable depending on the specific derivative and assay conditions. The value for Berberine is a Ki value, which is related to the IC50.)

Overcoming Cisplatin Resistance: The Role of CYP1B1 Inhibition

Cisplatin is a cornerstone of cancer chemotherapy, inducing cell death by forming DNA adducts. However, its efficacy is often limited by the development of resistance. One of the mechanisms implicated in cisplatin resistance is the overexpression of CYP1B1.[1][2] CYP1B1 can metabolize and potentially inactivate chemotherapeutic agents, thereby reducing their cytotoxic effects.

This compound has been shown to effectively reverse cisplatin resistance in cancer cell lines that overexpress CYP1B1. [2] By inhibiting CYP1B1, this compound restores the sensitivity of cancer cells to cisplatin. While direct studies on the effect of TMS, α-naphthoflavone, and Berberine on cisplatin resistance are less established, their potent CYP1B1 inhibitory activity suggests a similar potential to be explored in combination therapies.

The signaling pathway below illustrates the role of CYP1B1 in cisplatin resistance and the mechanism of action for CYP1B1 inhibitors like this compound.

cluster_cell Cancer Cell Cisplatin Cisplatin DNA_adducts DNA Adducts Cisplatin->DNA_adducts forms CYP1B1 CYP1B1 (overexpressed) Cisplatin->CYP1B1 metabolized by Apoptosis Apoptosis DNA_adducts->Apoptosis induces Inactive_Cisplatin Inactive Cisplatin Metabolites CYP1B1->Inactive_Cisplatin produces DMU2139 This compound DMU2139->CYP1B1 inhibits

Caption: Role of CYP1B1 in Cisplatin Resistance and Inhibition by this compound

Experimental Protocols

The determination of IC50 values for CYP1B1 inhibitors is crucial for their characterization. The Ethoxyresorufin-O-Deethylase (EROD) assay is a widely used, sensitive, and robust method for this purpose.

Ethoxyresorufin-O-Deethylase (EROD) Assay Protocol

This protocol outlines the key steps for determining the in vitro inhibitory activity of a compound against CYP1B1, CYP1A1, or CYP1A2.

1. Materials and Reagents:

  • Recombinant human CYP enzymes (CYP1B1, CYP1A1, or CYP1A2) co-expressed with NADPH-cytochrome P450 reductase in a membrane fraction (e.g., microsomes).

  • 7-Ethoxyresorufin (B15458) (EROD substrate)

  • Resorufin (B1680543) (fluorescent product standard)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

2. Assay Procedure:

  • Preparation of Reagents: Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent. Prepare a series of dilutions of the test compound and a positive control inhibitor.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme.

  • Inhibitor Incubation: Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only).

  • Initiation of Reaction: Pre-incubate the plate at 37°C for a short period. Initiate the enzymatic reaction by adding 7-ethoxyresorufin to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation: ~530 nm, Emission: ~590 nm). The rate of resorufin formation is proportional to the enzyme activity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of resorufin to convert fluorescence units to molar amounts of product.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for evaluating CYP1B1 inhibitors.

cluster_workflow Experimental Workflow for CYP1B1 Inhibitor Evaluation A Prepare Reagents (CYP1B1 enzyme, substrate, inhibitor dilutions) B Set up Reaction in 96-well Plate (Buffer, enzyme, inhibitor) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate (7-Ethoxyresorufin) C->D E Monitor Fluorescence Increase (Kinetic Read) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for EROD Assay

Conclusion

This compound demonstrates exceptional potency and selectivity as a CYP1B1 inhibitor, outperforming or rivaling other known inhibitors such as TMS, α-naphthoflavone, and Berberine. Its proven ability to overcome cisplatin resistance in preclinical models highlights its significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the promising role of CYP1B1 inhibitors in cancer therapy.

References

A Comparative Analysis of E and Z Isomers of Vitamin D Analogs: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While the specific compound "DMU2139" is not found in the current scientific literature, this guide provides a comparative analysis of the E and Z isomers of a closely related and well-documented vitamin D analog, 17,20-dehydro-2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3. This document serves as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed methodologies.

Introduction to E and Z Isomerism in Drug Design

Geometric isomerism, specifically E/Z isomerism, plays a crucial role in determining the pharmacological profile of a drug. The spatial arrangement of substituents around a double bond can significantly influence a molecule's interaction with its biological target, affecting its binding affinity, efficacy, and metabolic stability. In the context of vitamin D analogs, which are potent modulators of the Vitamin D Receptor (VDR), the geometry of the side chain is a critical determinant of their biological activity.

This guide focuses on the E (entgegen) and Z (zusammen) isomers of a 17,20-dehydro analog of 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), hereinafter referred to as Vit-III 17-20E and Vit-III 17-20Z, respectively. These compounds provide an excellent case study on how subtle changes in molecular geometry can lead to distinct biological outcomes.

Data Presentation: A Comparative Overview

The biological activities of Vit-III 17-20E and Vit-III 17-20Z have been evaluated through a series of in vitro and in vivo experiments. The key findings are summarized in the tables below.

Table 1: In Vitro Biological Activity
ParameterVit-III 17-20Z (Z-isomer)Vit-III 17-20E (E-isomer)Reference Compound (1,25(OH)₂D₃)Reference Compound (2MD)
VDR Binding Affinity HighHighHighHigh
HL-60 Cell Differentiation Activity similar to 2MDActivity comparable to 1,25(OH)₂D₃StandardHigh Potency
Table 2: In Vivo Biological Activity
ParameterVit-III 17-20Z (Z-isomer)Vit-III 17-20E (E-isomer)
Calcemic Activity Similar to 2MDSignificantly less calcemic

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Competitive Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity of the test compounds for the recombinant rat VDR.

Methodology:

  • Recombinant rat VDR is incubated with a fixed concentration of radiolabeled [³H]1,25(OH)₂D₃.

  • Increasing concentrations of the unlabeled test compounds (Vit-III 17-20E and Vit-III 17-20Z) or reference compounds are added to compete for binding to the VDR.

  • The mixture is incubated to reach equilibrium.

  • The bound and free radioligand are separated using a method such as hydroxylapatite binding.

  • The radioactivity of the bound fraction is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.

In Vitro HL-60 Cell Differentiation Assay

Objective: To assess the potency of the test compounds in inducing the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Methodology:

  • HL-60 cells are cultured in a suitable medium supplemented with fetal bovine serum.

  • The cells are treated with various concentrations of the test compounds (Vit-III 17-20E and Vit-III 17-20Z) or reference compounds.

  • After a defined incubation period (e.g., 96 hours), cell differentiation is assessed by measuring the expression of a differentiation marker, such as CD11b, by flow cytometry, or by a functional assay like the nitroblue tetrazolium (NBT) reduction test.

  • The concentration of the compound that induces 50% of the maximal differentiation response (EC₅₀) is calculated.

In Vivo Calcemic Activity Assay

Objective: To evaluate the effect of the test compounds on serum calcium levels in vivo.

Methodology:

  • Male weanling rats are fed a vitamin D-deficient diet for a specified period to deplete their vitamin D stores.

  • The rats are then administered the test compounds (Vit-III 17-20E and Vit-III 17-20Z) or a vehicle control, typically via intraperitoneal injection, for several consecutive days.

  • Blood samples are collected at specified time points after the final dose.

  • Serum calcium concentrations are determined using a calcium-sensitive electrode or a colorimetric assay.

  • The data is analyzed to compare the effects of the different isomers on serum calcium levels relative to the control group.

Mandatory Visualization

Vitamin D Receptor Signaling Pathway

The biological effects of Vit-III 17-20E and Vit-III 17-20Z are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The diagram below illustrates the canonical VDR signaling pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D Analog Vitamin D Analog VDR_inactive VDR Vitamin D Analog->VDR_inactive binds CoR Co-repressors VDR_inactive->CoR bound VDR_active VDR VDR_inactive->VDR_active translocates to nucleus RXR_inactive RXR RXR_active RXR VDR_active->RXR_active heterodimerizes VDRE VDRE VDR_active->VDRE binds RXR_active->VDRE binds CoA Co-activators VDRE->CoA recruits PolII RNA Pol II CoA->PolII recruits Gene Target Gene Transcription PolII->Gene initiates

Canonical VDR Signaling Pathway
Experimental Workflow for In Vitro Analysis

The following diagram outlines the general workflow for the in vitro comparison of the E and Z isomers.

Experimental_Workflow cluster_binding VDR Binding Assay cluster_cell HL-60 Differentiation Assay Compound_Prep Prepare E and Z Isomer Solutions Binding_Incubation Incubate with [3H]1,25(OH)2D3 & VDR Compound_Prep->Binding_Incubation Cell_Treatment Treat HL-60 Cells Compound_Prep->Cell_Treatment Separation Separate Bound and Free Ligand Binding_Incubation->Separation Scintillation Measure Radioactivity Separation->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Cell_Incubation Incubate for 96h Cell_Treatment->Cell_Incubation Differentiation_Assay Assess Differentiation (e.g., NBT Reduction) Cell_Incubation->Differentiation_Assay EC50_Calc Calculate EC50 Differentiation_Assay->EC50_Calc

In Vitro Experimental Workflow

Conclusion

The comparison of Vit-III 17-20E and Vit-III 17-20Z isomers highlights the profound impact of stereochemistry on the biological activity of vitamin D analogs. The Z-isomer exhibits a pharmacological profile similar to the highly potent analog 2MD, while the E-isomer demonstrates a dissociated profile with potent in vitro activity but reduced in vivo calcemic effects. This dissociation is a highly desirable characteristic in the development of therapeutic vitamin D analogs, aiming to maximize therapeutic efficacy while minimizing the risk of hypercalcemia. These findings underscore the importance of stereospecific synthesis and characterization in the drug discovery and development process. Further investigation into the structural basis for these differences in activity will continue to inform the design of next-generation VDR modulators.

Independent Validation of (E/Z)-DMU2139: A Comparative Analysis of CYP1B1 Inhibitors in Overcoming Cisplatin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E/Z)-DMU2139's performance against other selective Cytochrome P450 1B1 (CYP1B1) inhibitors in the context of overcoming cisplatin (B142131) resistance in cancer cells. This analysis is supported by experimental data and detailed methodologies.

This compound has been identified as a potent and highly selective inhibitor of CYP1B1, an enzyme overexpressed in various tumors and implicated in the metabolism of chemotherapeutic agents, leading to drug resistance. The primary finding associated with DMU2139 is its ability to resensitize cisplatin-resistant cancer cells that overexpress CYP1B1 to the cytotoxic effects of cisplatin. This guide aims to provide an independent validation of these findings by comparing DMU2139 with other known CYP1B1 inhibitors.

Comparative Analysis of CYP1B1 Inhibitors

The following table summarizes the in vitro inhibitory activity of DMU2139 and its analogs, as well as other notable CYP1B1 inhibitors, against various CYP450 enzymes. This data is crucial for assessing the selectivity and potential off-target effects of these compounds.

CompoundCYP1B1 IC₅₀ (nM)CYP1A1 IC₅₀ (nM)CYP1A2 IC₅₀ (nM)Selectivity for CYP1B1 over CYP1A1Reference
This compound (6j) 9795>10,00088-fold[1]
DMU2105 (7k) 10>10,000>10,000>1000-fold[1]
α-Naphthoflavone 431.5110.035-fold[2][3]
Compound 4c 0.0431.118.325.6-fold[4]
Chlorprothixene 70-3000---[1][5]
Nadifloxacin 70-3000---[1][5]
Ticagrelor 70-3000---[1][5]

Reversal of Cisplatin Resistance

The core finding of the research on DMU2139 is its ability to overcome cisplatin resistance in cancer cells overexpressing CYP1B1. The following table presents data on the effect of DMU2139 and α-naphthoflavone on the cytotoxicity of cisplatin in resistant cell lines.

Cell LineTreatmentCisplatin EC₅₀ (µM)Fold Reversal of ResistanceReference
A2780/1B1Cisplatin alone61-[1]
A2780/1B1Cisplatin + DMU2139 (1 µM)8.37.3[1]
A2780 (parental)Cisplatin alone8.7-[1]
MCF-7/1B1Docetaxel alone--[2]
MCF-7/1B1Docetaxel + Water-soluble α-naphthoflavone derivative (11f)-Significant reversal[2][4]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

CYP450 Inhibition Assay (EROD Assay)

The inhibitory activity of the compounds against CYP1A1, CYP1A2, and CYP1B1 is determined using a fluorometric assay based on the O-deethylation of 7-ethoxyresorufin (B15458) (EROD).

  • Enzyme Source: Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes from yeast-derived microsomes (Sacchrosomes™).

  • Substrate: 7-Ethoxyresorufin.

  • Procedure:

    • The test compound (at various concentrations) is pre-incubated with the CYP enzyme and NADPH in a buffer solution.

    • The reaction is initiated by the addition of 7-ethoxyresorufin.

    • The formation of the fluorescent product, resorufin, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Culture and Generation of Resistant Cell Lines

Human ovarian cancer cell line A2780 and breast cancer cell line MCF-7 are used.

  • Cell Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Generation of Resistant Lines: Stable cell lines overexpressing CYP1B1 (e.g., A2780/1B1, MCF-7/1B1) are generated by transfection with a plasmid containing the human CYP1B1 gene.

Cytotoxicity Assay (Cisplatin Resistance)

The effect of the CYP1B1 inhibitors on the cytotoxicity of cisplatin is evaluated using a standard cell viability assay.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with varying concentrations of cisplatin in the presence or absence of a fixed concentration of the CYP1B1 inhibitor (e.g., 1 µM DMU2139).

    • After a 72-hour incubation period, cell viability is assessed using the MTT or a similar colorimetric assay.

  • Data Analysis: The EC₅₀ values (the concentration of cisplatin required to inhibit cell growth by 50%) are determined from the dose-response curves. The fold reversal of resistance is calculated by dividing the EC₅₀ of cisplatin alone by the EC₅₀ of cisplatin in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.

CYP1B1_Metabolism Procarcinogen Procarcinogen / Chemotherapeutic CYP1B1 CYP1B1 Procarcinogen->CYP1B1 Metabolism Metabolite Inactive Metabolite / Carcinogenic Metabolite CYP1B1->Metabolite DMU2139 DMU2139 DMU2139->CYP1B1 Inhibition

CYP1B1 metabolic pathway and inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis EROD_Assay EROD Assay (CYP1B1, 1A1, 1A2 Inhibition) IC50_Calc IC₅₀ Calculation EROD_Assay->IC50_Calc Cell_Culture Cell Culture (e.g., A2780, MCF-7) Transfection Stable Transfection (CYP1B1 overexpression) Cell_Culture->Transfection Cytotoxicity_Assay Cytotoxicity Assay (Cisplatin +/- Inhibitor) Transfection->Cytotoxicity_Assay EC50_Calc EC₅₀ Calculation Cytotoxicity_Assay->EC50_Calc Fold_Reversal Fold Reversal of Resistance EC50_Calc->Fold_Reversal

Workflow for evaluating CYP1B1 inhibitors.

Cisplatin_Resistance_Pathway Cisplatin Cisplatin CYP1B1_overexpression CYP1B1 Overexpression Cisplatin->CYP1B1_overexpression Apoptosis Cell Apoptosis Cisplatin->Apoptosis Induces Cisplatin_Inactivation Cisplatin Inactivation CYP1B1_overexpression->Cisplatin_Inactivation Drug_Resistance Drug Resistance Cisplatin_Inactivation->Drug_Resistance Drug_Resistance->Apoptosis Blocks DMU2139 DMU2139 DMU2139->CYP1B1_overexpression Inhibits

Mechanism of DMU2139 in overcoming resistance.

References

Safety Operating Guide

Navigating the Disposal of (E/Z)-DMU2139: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, a specific Safety Data Sheet (SDS) and detailed disposal procedures for the compound (E/Z)-DMU2139 are not publicly available. The following guidance is based on established best practices for the handling and disposal of novel or uncharacterized research chemicals. Researchers and laboratory personnel are legally and ethically obligated to conduct a thorough risk assessment before handling and disposing of any new chemical substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.[1][2][3]

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds such as this compound, where comprehensive hazard data may be limited, a cautious and systematic approach to disposal is paramount. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Initial Hazard Assessment and Data Collection

Property Category Parameter Significance for Disposal
Physical Properties Physical StateDetermines the type of containment and potential for dust or vapor generation.
Melting/Boiling PointInforms about the compound's stability under different temperature conditions.
SolubilityAffects potential for environmental contamination and choice of cleaning materials.
Chemical Properties Chemical StabilityIndicates potential for hazardous reactions or decomposition under storage or disposal conditions.
Incompatible MaterialsCrucial for preventing dangerous reactions during storage and waste consolidation.[4]
Hazardous Decomposition ProductsIdentifies potential toxic byproducts that could be released during degradation or incineration.[4]
Toxicological Data Acute Toxicity (Oral, Dermal, Inhalation)Informs about immediate health risks to personnel handling the waste.
Skin/Eye IrritationDictates the required personal protective equipment (PPE) and first aid procedures.[5][6]
Carcinogenicity/MutagenicityDetermines if the waste requires special handling as a carcinogen or mutagen.
Environmental Hazards Aquatic ToxicityInforms about the potential harm to aquatic ecosystems if released into waterways.[4]

General Disposal Protocol for this compound

In the absence of specific disposal instructions, this compound should be treated as a hazardous waste. The following step-by-step protocol is a general guideline for its disposal.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. If the compound is a powder or volatile, work should be conducted in a chemical fume hood to avoid inhalation.[5][6]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing the compound).

  • Waste Containment:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.[2][7]

    • The container label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Leave at least 10% headspace in liquid waste containers to allow for expansion.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or the project is complete, arrange for pickup and disposal through your institution's EHS department.

    • Provide the EHS department with all available information on the compound's known or suspected hazards.

Experimental Workflow for Waste Characterization

For novel compounds, a basic characterization of waste streams may be necessary to ensure safe disposal. The following is a generalized workflow for such a characterization.

cluster_0 Waste Generation & Collection cluster_1 Hazard Evaluation cluster_2 Waste Processing & Disposal A Synthesize or Acquire This compound B Collect Waste (Solid & Liquid) A->B C Literature Review for Analogous Compounds B->C D Consult Institutional EHS Department B->D E Assume Hazardous (Default Precaution) C->E D->E F Segregate and Containerize Waste E->F G Label Container with 'Hazardous Waste' & Chemical Name F->G H Store in Satellite Accumulation Area G->H I Schedule EHS Waste Pickup H->I cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Identify Compound This compound B Seek Safety Data (SDS, Literature) A->B C Conduct Risk Assessment B->C D Implement Control Measures (Fume Hood, PPE) C->D E Handle Compound Safely D->E F Generate Waste E->F G Segregate and Contain Waste F->G H Label and Store Waste Properly G->H I Dispose via Authorized Channels (EHS) H->I

References

Personal protective equipment for handling (E/Z)-DMU2139

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific Safety Data Sheet (SDS) is available for the novel research chemical (E/Z)-DMU2139, the following guidelines are based on a conservative approach to handling potent, unknown compounds. A thorough risk assessment must be conducted by qualified personnel before commencing any work. These recommendations are intended to provide a robust framework for ensuring laboratory safety.

Hazard Assessment and Engineering Controls

Given the unknown toxicological profile of this compound, it should be handled as a potent compound with potential health hazards. All work involving this compound must be performed within designated areas with appropriate engineering controls.

  • Primary Engineering Control: A certified chemical fume hood is mandatory for all manipulations of this compound, including weighing, dissolving, and transferring. For highly potent compounds or when aerosolization is possible, a glove box may be necessary.

  • Secondary Controls: The laboratory should be equipped with emergency eyewash stations and safety showers. Access to the work area should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Area Required PPE Specifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards and be worn at all times. A face shield is required over goggles when there is a risk of splashes or explosions.[1][2][3]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves for incidental contact. For prolonged contact or immersion, consult glove manufacturer's chemical resistance guides.[1][3] Gloves should be changed immediately upon contamination.
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a low-permeability material (e.g., Nomex® or similar) is required.[1] It should have long sleeves and a secure front closure.
Respiratory Protection N95 Respirator or HigherIf engineering controls are insufficient to control exposure to dust or aerosols, a properly fitted N95 respirator is the minimum requirement.[4] A full respiratory protection program, including fit testing and training, is necessary.[1]
Foot Protection Closed-Toe ShoesShoes must fully cover the foot; sandals, perforated shoes, and cloth sneakers are not permitted.[1][2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_start Start: Review SOP and SDS (if available) prep_area Prepare Designated Work Area in Fume Hood prep_start->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe weigh Weigh Compound in Fume Hood prep_ppe->weigh Proceed to Handling dissolve Dissolve/Prepare Solution weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate After Experiment dispose_waste Dispose of Contaminated Waste in Labeled Bags decontaminate->dispose_waste remove_ppe Remove PPE in Designated Area dispose_waste->remove_ppe cleanup_end End: Wash Hands Thoroughly remove_ppe->cleanup_end

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Contaminated gloves, weigh boats, paper towels, etc., must be collected in a dedicated, clearly labeled, sealed waste bag within the fume hood.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container.
Sharps Contaminated needles, syringes, and glassware must be disposed of in a puncture-resistant sharps container.

All waste containers must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert laboratory personnel and the safety officer. If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials. For large spills, evacuate the laboratory and contact the emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.